molecular formula C4H6F3NO2 B1276982 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid CAS No. 55601-02-0

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Cat. No.: B1276982
CAS No.: 55601-02-0
M. Wt: 157.09 g/mol
InChI Key: JBQBFDPQDFDHEC-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, also known as 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, is a useful research compound. Its molecular formula is C4H6F3NO2 and its molecular weight is 157.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Aminoisobutyric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQBFDPQDFDHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907260
Record name 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
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Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-23-1, 55601-02-0, 102210-02-6
Record name 3,3,3-Trifluoro-2-methylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-aminoisobutyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Source EPA DSSTox
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Applications of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary and Introduction

This technical guide provides a comprehensive overview of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (CAS RN: 102210-02-6), a non-proteinogenic, chiral amino acid of significant interest to the pharmaceutical and biotechnology sectors. Structurally, it is an analog of alanine featuring a quaternary α-carbon and a trifluoromethyl group, which imparts unique chemical and biological properties. The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] This document serves as a core reference for researchers, scientists, and drug development professionals, detailing the molecule's structural characteristics, physicochemical properties, proposed synthetic and analytical workflows, and its strategic value in drug design.

Section 2: Molecular Identity and Structural Characteristics

Precise identification is critical for any chemical entity in a research or development pipeline. 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is distinguished by the following identifiers and structural features.

Identifier Value
IUPAC Name 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
CAS Number 102210-02-6[3]
Molecular Formula C₄H₆F₃NO₂
Molecular Weight 173.09 g/mol
Common Synonyms (R)-2-methyl-3,3,3-trifluoroalanine; (R)-3,3,3-trifluoro-2-methylalanine; (R)-(+)-3,3,3-trifluoro-2-amino-2-methylpropianoic acid[3]

The molecule's structure, featuring a stereocenter at the α-carbon, is depicted below. The presence of the trifluoromethyl group is key to its unique properties.

Figure 1: 2D Structure of the Molecule

Section 3: Physicochemical Properties

Experimental data for this specific compound is not widely published. The following table summarizes available information and provides expert predictions based on its chemical structure and data from analogous compounds. The electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence acidity and basicity.

Property Value / Predicted Value Rationale and Commentary
Physical State Solid (Predicted)Amino acids are typically crystalline solids at room temperature.
Melting Point Not availableThe related (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid melts at 108-112 °C.[4] A similar range can be anticipated.
Solubility Soluble in water (Predicted)The zwitterionic character of the amino and carboxyl groups should confer aqueous solubility, similar to its hydroxy analog.[4]
pKa (Carboxyl) < 2 (Predicted)The inductive effect of the adjacent CF₃ group will significantly increase the acidity of the carboxylic acid compared to alanine (pKa ≈ 2.3).
pKa (Ammonium) ≈ 7-8 (Predicted)The CF₃ group's electron-withdrawing effect will also decrease the basicity of the amino group, lowering its pKa compared to alanine (pKa ≈ 9.7).
logP Not availableWhile fluorine increases lipophilicity, the zwitterionic nature complicates prediction. The calculated XLogP3 for the hydroxy analog is 0.5.[5]

Section 4: Proposed Synthesis and Characterization Workflow

As a specialized amino acid, 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is not produced through biological pathways. Its chemical synthesis requires a multi-step approach. A plausible and efficient method is a modified Strecker synthesis.

Figure 2: Representative Synthetic Workflow
Experimental Protocol: Representative Strecker Synthesis

Causality: This protocol is chosen for its reliability in forming α-amino acids from ketone precursors. The use of ammonium chloride and sodium cyanide provides the requisite amine and nitrile functionalities in situ.

  • Aminonitrile Formation: To a solution of 1,1,1-trifluoroacetone (1.0 eq) in aqueous ammonia, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq). Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting ketone.

  • Hydrolysis: Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid (e.g., 6M HCl) and heat to reflux for 12-24 hours. This step hydrolyzes the nitrile to a carboxylic acid.

  • Isolation: Cool the mixture and adjust the pH to the isoelectric point (predicted to be ≈ 4-5) to precipitate the crude amino acid. Filter the solid and wash with cold water and ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield the racemic 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid.

  • Chiral Resolution (Self-Validating Step): The racemic mixture must be resolved. This can be achieved via diastereomeric salt formation with a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine[6]) or through enzymatic resolution. The success of the resolution is validated by measuring the optical rotation of the final product.

Analytical Characterization (Predicted Spectra)
  • ¹H NMR: The spectrum is expected to be simple, showing a singlet for the Cα-methyl protons (CH₃) and a broad singlet for the amine protons (NH₂). The carboxyl proton (COOH) may be visible as a very broad singlet or may exchange with the solvent.

  • ¹³C NMR: Four distinct signals are predicted: one for the methyl carbon, one for the quaternary α-carbon, one for the carboxylic carbon, and one for the trifluoromethyl carbon. The CF₃ signal will appear as a quartet due to one-bond coupling with the three fluorine atoms.[7]

  • ¹⁹F NMR: A single resonance (singlet) is expected, as all three fluorine atoms are chemically equivalent.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ would be observed at m/z 174.05. Key fragmentation patterns would include the characteristic loss of the carboxyl group (as H₂O + CO, -46 Da) or formic acid (-46 Da), a common fragmentation pathway for amino acids.[8][9]

Section 5: Reactivity, Stability, and Handling

Reactivity: The molecule exhibits the dual reactivity characteristic of amino acids.

  • Amino Group: Can be readily acylated to form amides (e.g., for peptide synthesis) or alkylated.

  • Carboxyl Group: Can be esterified or reduced.

  • Trifluoromethyl Group: This group is exceptionally stable and generally unreactive under standard organic synthesis conditions, making it an ideal substituent for metabolic blocking.[10]

Stability and Storage: The compound is expected to be chemically stable under normal laboratory conditions.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Avoid strong oxidizing agents. The related hydroxy analog is noted to be potentially corrosive to metals, a property that should be considered for this compound as well.[5]

Safe Handling: While specific toxicity data is unavailable, standard precautions for handling chemical reagents should be observed.[3]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.[3]

  • First Aid: In case of contact, flush skin or eyes with copious amounts of water. If inhaled, move to fresh air.[3]

Section 6: Significance in Drug Discovery and Development

The true value of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid lies in its application as a specialized building block in drug design. Fluorine-containing amino acids are increasingly leveraged to overcome common challenges in drug development.[1][11]

Figure 3: Strategic Impact in Drug Design A Target Molecule B Increased Metabolic Stability A->B Quaternary α-carbon and stable CF3 block degradation C Modulated Lipophilicity (logP) A->C CF3 group increases lipophilicity vs. H D Enhanced Binding Affinity A->D CF3 enables unique protein interactions E Conformational Constraint A->E Steric bulk restricts peptide backbone rotation

Figure 3: Strategic Impact in Drug Design
  • Metabolic Stability: The quaternary α-carbon prevents enzymatic racemization or degradation at this position. The robust C-F bonds of the trifluoromethyl group are resistant to oxidative metabolism by cytochrome P450 enzymes, a common failure point for drug candidates.

  • Conformational Control: When incorporated into a peptide, the steric bulk of the methyl and trifluoromethyl groups restricts the rotational freedom of the peptide backbone. This conformational constraint can lock a peptide into its bioactive conformation, increasing potency and selectivity.

  • Binding Affinity: The highly polarized C-F bonds allow the trifluoromethyl group to engage in favorable electrostatic and multipolar interactions with protein targets, potentially increasing binding affinity. It can serve as a bioisostere for other chemical groups, offering a unique electronic and steric profile.

Section 7: References

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • US Patent 6773910B1, Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Google Patents.

  • (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid. Google Patents.

  • Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

  • Mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • US Patent 8704001B2, Deuterated 2-amino-3-hydroxypropanoic acid derivatives. Google Patents.

  • 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • Trifluoroacetamides. Organic Chemistry Portal. [Link]

  • Amino acids. Medizinische Fakultät Münster. [Link]

  • Method for Accurate Detection of Amino Acids and Mycotoxins in Planetary Atmospheres. MDPI. [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Rapid Communications in Mass Spectrometry. [Link]

  • Proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

  • Mass spectrometry of analytical derivatives. ResearchGate. [Link]

Sources

The Trifluoromethyl Group in Amino Acid Chemistry: A Technical Guide to Unlocking Novel Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. Among the various fluorination strategies, the introduction of a trifluoromethyl (CF3) group into amino acids represents a particularly powerful approach to modulate the biological and physicochemical properties of peptides and proteins. This technical guide provides an in-depth exploration of the synthesis, unique characteristics, and diverse biological activities of trifluoromethylated amino acids. We will delve into the causal relationships between the trifluoromethyl group and its profound effects on metabolic stability, peptide conformation, and target engagement. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the transformative potential of trifluoromethylated amino acids in their therapeutic and research programs.

The Physicochemical Impact of the Trifluoromethyl Group: More Than Just a Bulky Methyl Group

The trifluoromethyl group is often considered a bioisostere of the methyl group, but its influence extends far beyond simple steric mimicry. The three fluorine atoms impart a unique combination of properties that fundamentally alter the behavior of the amino acid side chain and, by extension, the entire peptide or protein.

  • Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group. This increased lipophilicity can enhance the ability of a peptide to cross cell membranes, a critical factor for improving the bioavailability of peptide-based drugs.[1]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] By strategically placing a CF3 group at a metabolically vulnerable position within a peptide, its in vivo half-life can be significantly extended.

  • Potent Electron-Withdrawing Effects: The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing moiety. This can influence the pKa of nearby functional groups and alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets.[1]

  • Conformational Control: The steric bulk and unique electronic properties of the trifluoromethyl group can impose conformational constraints on the peptide backbone. This can be exploited to stabilize specific secondary structures, such as β-turns or α-helices, which are often crucial for biological activity. For instance, the incorporation of α-trifluoromethylated proline analogues has been shown to influence the cis-trans isomerization of the prolyl amide bond, a key factor in peptide and protein folding.[3][4]

Synthesis of Trifluoromethylated Amino Acids: Building the Key Components

The synthesis of trifluoromethylated amino acids can be challenging, but several robust methods have been developed. A common strategy involves the Strecker-type reaction, which allows for the asymmetric synthesis of α-trifluoromethyl alanines.[2]

Experimental Protocol: Asymmetric Synthesis of (R)-α-Trifluoromethyl Alanine

This protocol is adapted from a published procedure and outlines a key transformation in the synthesis.[2]

Step 1: Methanolysis of the Amino Nitrile

  • Dissolve the starting amino nitrile (R,R)-2e in methanol.

  • Bubble hydrogen chloride gas through the solution at 0°C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Concentrate the mixture under reduced pressure to yield the crude imino ether hydrochloride.

  • Hydrolyze the imino ether by dissolving it in water and stirring for 4 hours at room temperature.

  • Extract the aqueous solution with diethyl ether.

  • Basify the aqueous layer with sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to give the crude methyl ester.

Step 2: Hydrogenolysis of the Phenylglycinol Side Chain

  • Dissolve the crude methyl ester from the previous step in methanol.

  • Add palladium hydroxide on carbon (20 wt. %) as a catalyst.

  • Hydrogenate the mixture at a pressure of 5 bar for 24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

Step 3: Hydrolysis of the Ester

  • Dissolve the resulting crude amino ester in a mixture of methanol and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with hydrochloric acid.

  • Purify the final product by ion-exchange chromatography to yield (R)-α-trifluoromethyl alanine.

Synthesis of (R)-alpha-Trifluoromethyl Alanine Start Amino Nitrile (R,R)-2e Step1 Methanolysis (HCl/MeOH) Start->Step1 Step2 Hydrogenolysis (H2, Pd(OH)2/C) Step1->Step2 Step3 Hydrolysis (LiOH) Step2->Step3 End (R)-α-Trifluoromethyl Alanine Step3->End

Caption: Synthetic pathway for (R)-α-Trifluoromethyl Alanine.

Trifluoromethylated Amino Acids as Potent Enzyme Inhibitors

The strong electrophilic character of the carbonyl carbon in trifluoromethyl ketones (TFMKs) makes them highly effective inhibitors of serine and cysteine proteases.[5][6] The TFMK moiety forms a stable hemiketal or hemithioketal adduct with the active site serine or cysteine residue, respectively, leading to potent and often time-dependent inhibition.[5]

Case Study: Inhibition of SARS-CoV 3CL Protease

A series of trifluoromethyl ketones were developed as inhibitors of the SARS-CoV 3CL protease, a cysteine protease essential for viral replication. One of the most potent inhibitors demonstrated time-dependent inhibition with a Ki value of 0.3 µM after a 4-hour incubation.[7]

InhibitorTarget EnzymeIC50 (µM)Ki (µM)
Peptidomimetic TFMKSARS-CoV 3CL Protease0.8 (at 4h)0.29 (at 4h)
Z-Phe-Arg-CH2FCruzain0.18-
Z-Phe-Ala-CH2FCruzain2.2-
Ac-LESD-CMKCaspase-100.52-
z-LEHD-FMKCaspase-103.59-
Table 1: Inhibitory activity of selected trifluoromethylated compounds against various proteases. Data sourced from[7][8][9].
Experimental Protocol: Cysteine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potency of a trifluoromethyl ketone against a cysteine protease.

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare a stock solution of the purified cysteine protease in an appropriate assay buffer (e.g., 50 mM MES, pH 6.5, containing DTT and EDTA).

    • Prepare a stock solution of a fluorogenic peptide substrate (e.g., Z-FR-AMC) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test inhibitor (or DMSO for control).

    • Add the cysteine protease to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protease Inhibition Assay Workflow A Prepare Reagents (Inhibitor, Enzyme, Substrate) B Dispense Buffer and Inhibitor in 96-well plate A->B C Add Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate C->D E Monitor Fluorescence D->E F Data Analysis (Calculate Velocities, Plot Inhibition, Determine IC50) E->F

Caption: Workflow for a cysteine protease inhibition assay.

Enhancing Peptide and Protein Properties through Trifluoromethylation

Incorporating trifluoromethylated amino acids into peptides is a powerful strategy to enhance their therapeutic potential.

  • Improved Stability and Bioavailability: As previously mentioned, the CF3 group can protect adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in vivo.[1] The enhanced lipophilicity can also improve membrane permeability and oral bioavailability.

  • Modulation of Protein-Protein Interactions: The introduction of trifluoromethyl groups can significantly impact protein-protein interactions. In some cases, the CF3 group can engage in favorable multipolar interactions with the protein backbone, leading to a substantial increase in binding affinity.[6][10] This has been successfully applied in the development of inhibitors for challenging targets like menin-MLL.[6]

Quantitative Impact on Peptide Helicity

Circular dichroism (CD) spectroscopy is a valuable technique to assess the secondary structure of peptides.[11][12] Studies have shown that the incorporation of certain amino acids can induce or stabilize α-helical conformations. While specific quantitative data for the direct impact of trifluoromethylated amino acids on peptide helicity is an active area of research, studies on helix-inducing modules show significant increases in helicity, for example, up to 63% in some systems.[13]

19F NMR Spectroscopy: A Window into Molecular Interactions

The fluorine-19 nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[14] Incorporating a trifluoromethylated amino acid into a peptide or protein provides a unique spectroscopic handle to study its structure, dynamics, and interactions with other molecules, even in complex biological environments.[15][16]

The 19F chemical shift of a trifluoromethyl group is exquisitely sensitive to its local environment.[3][17] Changes in solvent exposure, proximity to aromatic rings, and electrostatic interactions all lead to discernible changes in the 19F NMR spectrum.[9][17] This allows researchers to:

  • Monitor conformational changes upon ligand binding.[16]

  • Characterize different protein states.[3]

  • Study protein-protein and protein-ligand interactions.[16]

19F_NMR_Application cluster_protein Protein Environment cluster_factors Environmental Factors P Trifluoromethylated Amino Acid NMR 19F NMR Spectrometer P->NMR F1 Solvent Exposure F1->P F2 Ligand Binding F2->P F3 Conformational Change F3->P Shift Change in 19F Chemical Shift NMR->Shift

Caption: Environmental factors influencing the 19F NMR chemical shift.

Assessing Metabolic Stability: A Critical Step in Drug Development

Evaluating the metabolic stability of a drug candidate is crucial for predicting its pharmacokinetic profile. The in vitro microsomal stability assay is a standard method for this purpose.[18][19]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines the key steps for determining the metabolic stability of a trifluoromethylated compound.[18]

  • Preparation:

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Prepare a working solution of the test compound (e.g., 1 µM) in the same buffer.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.[10][20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterTypical Value for a Stable CompoundTypical Value for an Unstable Compound
In Vitro Half-life (t½) > 30 minutes< 10 minutes
Intrinsic Clearance (CLint) LowHigh
Table 2: Representative data from a microsomal stability assay.

Conclusion

Trifluoromethylated amino acids are invaluable tools in modern chemical biology and drug discovery. Their unique physicochemical properties provide a rational basis for enhancing the metabolic stability, bioavailability, and target affinity of peptides and other bioactive molecules. The ability to precisely tune these properties through the strategic incorporation of the trifluoromethyl group, coupled with powerful analytical techniques like 19F NMR, opens up new avenues for the design of novel therapeutics and chemical probes. As synthetic methodologies continue to advance, the application of trifluoromethylated amino acids is poised to expand even further, driving innovation in the pharmaceutical and biotechnology industries.

References

Sources

α-(Trifluoromethyl)alanine: A Versatile Tool in Modern Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Trifluoromethyl Group

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a preeminent position due to its profound and predictable influence on a molecule's physicochemical and biological properties.[4] When appended to the α-carbon of alanine, it gives rise to α-(Trifluoromethyl)alanine (α-TfmAla), a non-canonical amino acid with a unique profile that researchers are increasingly leveraging to address challenges in drug design, peptide therapeutics, and molecular imaging.

The trifluoromethyl group is significantly more electronegative and lipophilic than a methyl group.[5][6] These characteristics allow it to serve as a valuable bioisostere for other groups, enhancing metabolic stability, modulating acidity, and improving binding affinity to biological targets.[6][7][8] The introduction of a CF3 group can lead to more stable conformations in peptides and proteins, offering resistance to enzymatic degradation.[9] This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of α-TfmAla, offering insights and practical methodologies for its effective utilization in research and development.

The Unique Physicochemical Properties of α-(Trifluoromethyl)alanine

The trifluoromethyl group imparts a range of beneficial properties to the alanine scaffold, making it a highly attractive building block in various scientific disciplines.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[6][7][8] The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug degradation in the liver.[10] This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates.[6]

Modulation of Lipophilicity and Acidity

The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[6][7][8] This property is crucial for drugs targeting the central nervous system. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the pKa of nearby acidic and basic functional groups, which can influence a molecule's ionization state at physiological pH and its interaction with biological targets.[11]

Improved Binding Affinity and Conformational Control

The trifluoromethyl group can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[7][8] When incorporated into peptides, the steric bulk and stereoelectronic properties of the CF3 group can induce specific secondary structures and restrict conformational flexibility.[12] This can lead to peptides with improved target selectivity and biological activity.

Synthesis of Enantiopure α-(Trifluoromethyl)alanine

The synthesis of enantiomerically pure α-TfmAla is crucial for its application in drug discovery and peptide science, as the biological activity of chiral molecules is often dependent on their stereochemistry. Both chemical and enzymatic methods have been developed to produce (R)- and (S)-α-TfmAla.

Chemical Synthesis

A concise synthesis of enantiopure α-TfmAla can be achieved via a Strecker-type reaction.[13] This method involves the diastereoselective addition of a cyanide source to a chiral trifluoromethyl imine, followed by hydrolysis of the resulting α-amino nitrile. For example, (R)-α-TfmAla can be obtained in a 66% yield from the corresponding (R,R)-α-amino nitrile through a three-step process involving methanolysis, hydrogenolysis, and ester hydrolysis.[13] Conversely, the (S)-enantiomer can be synthesized in a single step from the (S,R)-α-amino nitrile by treatment with concentrated hydrochloric acid, yielding the hydrochloride salt in 60% yield.[13]

Experimental Protocol: Synthesis of (R)-α-Trifluoromethylalanine [13]

  • Methanolysis of α-Amino Nitrile: The starting (R,R)-α-amino nitrile is refluxed in methanol saturated with HCl gas for 6 hours.

  • Hydrogenolysis: The resulting methyl ester is subjected to hydrogenolysis using Pd(OH)2 on carbon as a catalyst in methanol, followed by treatment with 1 N HCl to remove the chiral auxiliary.

  • Hydrolysis: The ester is then hydrolyzed to afford (R)-α-trifluoromethylalanine.

Enzymatic Synthesis

Biocatalytic methods offer an environmentally friendly and highly enantioselective route to α-TfmAla. Engineered enzymes, such as variants of cytochrome c552, have been shown to catalyze the asymmetric N-H carbene insertion reaction to produce chiral α-trifluoromethyl amino esters with high yields and enantiomeric excess.[14] Additionally, dehydrogenases have been utilized for the conversion of trifluoropyruvate to trifluorinated alanine.[15][16][17]

Experimental Protocol: Biocatalytic Synthesis of α-Trifluoromethyl Amino Esters [14]

  • Reaction Setup: A reaction mixture containing the engineered cytochrome c552 variant, the aryl amine substrate, and benzyl 2-diazotrifluoropropanoate as the carbene donor is prepared in a suitable buffer.

  • Reaction Conditions: The reaction is carried out at a controlled temperature and pH, with stirring.

  • Product Isolation: The desired α-trifluoromethyl amino ester is extracted from the reaction mixture and purified using standard chromatographic techniques.

Applications of α-(Trifluoromethyl)alanine in Research and Development

The unique properties of α-TfmAla have led to its application in several key areas of biomedical research.

Medicinal Chemistry and Drug Design

The incorporation of α-TfmAla into drug candidates is a powerful strategy to enhance their pharmacological properties. The trifluoromethyl group can improve metabolic stability, bioavailability, and binding affinity, making it a valuable tool for lead optimization.[5][6][7]

Property EnhancedMechanismReference
Metabolic StabilityResistance to oxidative metabolism by P450 enzymes.[10]
LipophilicityIncreased ability to cross biological membranes.[6][7][8]
Binding AffinityFavorable interactions with biological targets.[7][8]

Logical Relationship: Impact of α-TfmAla on Drug Properties

G TfmAla α-(Trifluoromethyl)alanine Incorporation Metabolic Increased Metabolic Stability TfmAla->Metabolic Lipophilicity Enhanced Lipophilicity TfmAla->Lipophilicity Binding Improved Binding Affinity TfmAla->Binding PK Improved Pharmacokinetics Metabolic->PK Lipophilicity->PK PD Enhanced Pharmacodynamics Binding->PD

Caption: Incorporation of α-TfmAla enhances key drug properties.

Peptide and Protein Science

Incorporating α-TfmAla into peptides can significantly increase their resistance to proteolytic degradation.[9] This is a critical advantage for the development of peptide-based therapeutics, which are often limited by their short in vivo half-lives. Studies have shown that peptides with α-TfmAla at the P1 position of a protease cleavage site are completely stable.[9]

Experimental Workflow: Assessing Proteolytic Stability of Peptides

G Start Synthesize Peptides (with and without α-TfmAla) Incubate Incubate with Protease (e.g., chymotrypsin) Start->Incubate Analyze Analyze Peptide Fragments (e.g., by HPLC or MS) Incubate->Analyze Compare Compare Degradation Rates Analyze->Compare

Caption: Workflow for evaluating the proteolytic stability of peptides.

Molecular Probes for NMR Spectroscopy and PET Imaging

The fluorine atom in α-TfmAla provides a powerful handle for biophysical studies.

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio.[18] Incorporating α-TfmAla into peptides and proteins allows for the use of ¹⁹F NMR to study their structure, dynamics, and interactions with other molecules in environments ranging from simple solutions to complex cell lysates and even in vivo.[19][20] For example, (R)-α-TfmAla has been used as a ¹⁹F NMR probe to monitor the proteolytic activity of trypsin.[21]

Positron Emission Tomography (PET) Imaging

The radioisotope ¹⁸F is a widely used positron emitter in PET imaging.[22][23] α-(Trifluoromethyl)alanine can be labeled with ¹⁸F to create novel PET tracers for imaging various biological processes, including bacterial infections and tumor metabolism.[24][25][26] For instance, [¹⁸F]3,3,3-trifluoro-d-alanine has been developed as a tracer for imaging bacterial infections by targeting peptidoglycan synthesis.[25]

Conclusion and Future Perspectives

α-(Trifluoromethyl)alanine is a powerful and versatile building block with broad applications in drug discovery, peptide science, and molecular imaging. Its unique ability to enhance metabolic stability, modulate physicochemical properties, and serve as a sensitive molecular probe makes it an invaluable tool for researchers. As synthetic methodologies continue to improve and our understanding of the effects of fluorination deepens, the applications of α-TfmAla are expected to expand even further, paving the way for the development of novel therapeutics and diagnostic agents.

References

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. ResearchGate. Available at: [Link].

  • Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

  • High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers. bioRxiv. Available at: [Link].

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link].

  • Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society - ACS Publications. Available at: [Link].

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. PMC - PubMed Central. Available at: [Link].

  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC - NIH. Available at: [Link].

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link].

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. Available at: [Link].

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link].

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link].

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH. Available at: [Link].

  • A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics - ACS Publications. Available at: [Link].

  • (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides. PubMed. Available at: [Link].

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link].

  • Fluorinated Amino Acids in Peptide and Protein Assembly. Request PDF - ResearchGate. Available at: [Link].

  • Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. ResearchGate. Available at: [Link].

  • Synthesis and evaluation of F-18 labeled alanine derivatives as potential tumor imaging agents. Request PDF - ResearchGate. Available at: [Link].

  • A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. PubMed. Available at: [Link].

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link].

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. Available at: [Link].

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link].

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PubMed. Available at: [Link].

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. Available at: [Link].

  • Fluorinated peptide biomaterials. PMC - NIH. Available at: [Link].

  • High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers. bioRxiv. Available at: [Link].

  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Available at: [Link].

  • Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. JACS Au - ACS Publications. Available at: [Link].

  • Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. Available at: [Link].

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link].

  • Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. PMC - NIH. Available at: [Link].

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Chirality and stereochemistry of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl group into amino acid scaffolds represents a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and cellular uptake. 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a non-proteinogenic amino acid, is a particularly compelling building block due to its unique structural feature: a stereogenic quaternary carbon atom directly attached to a trifluoromethyl group. This quaternary center presents significant synthetic and analytical challenges. This guide provides a comprehensive exploration of the stereochemical intricacies of this molecule, detailing field-proven strategies for its asymmetric synthesis, chiral resolution, and stereochemical characterization. We delve into the causality behind methodological choices, offering detailed protocols and analytical workflows to empower researchers in drug discovery and development.

The Strategic Importance of the Trifluoromethylated Quaternary Center

The trifluoromethyl (CF₃) group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pKa of the adjacent amino and carboxylic acid groups, alter peptide conformations, and block metabolic degradation pathways. The additional methyl group at the α-carbon creates a quaternary stereocenter, which imparts significant steric hindrance. This conformational constraint can lock a peptide backbone into a specific, biologically active conformation, leading to enhanced potency and selectivity for its target receptor or enzyme.

The primary challenge lies in the stereocontrolled synthesis of this tetrasubstituted carbon center. Traditional methods often yield racemic mixtures, necessitating arduous chiral resolution, while modern asymmetric synthesis aims to directly generate the desired enantiomer with high fidelity.

Asymmetric Synthesis: Constructing the Chiral Core

The creation of the single stereocenter in 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid requires a robust and highly selective synthetic strategy. Methodologies can be broadly categorized into chiral resolution of a racemic precursor and direct asymmetric synthesis.

Chiral Resolution: Separating Enantiomers

While less elegant than asymmetric synthesis, chiral resolution is a pragmatic and often necessary approach. The resolution can be performed on the final amino acid or, more commonly, on a key intermediate.

  • Classical Resolution via Diastereomeric Salt Formation: A common strategy involves the resolution of the precursor, 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. This racemic acid can be reacted with a chiral amine, such as (S)-(-)-α-methylbenzylamine, to form diastereomeric salts.[1][2] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification liberates the enantiomerically enriched hydroxy acid, which can then be converted to the target amino acid. The primary drawback of this method is the often high cost and large quantities of the resolving agent required.[1][2]

  • Enzymatic Resolution: Biocatalysis offers a highly selective alternative. Lipases and esterases can be employed for the kinetic resolution of racemic esters of the corresponding hydroxy acid precursor.[3] One enantiomer is selectively hydrolyzed by the enzyme, leaving the other enantiomer in its ester form. The resulting acid and ester are easily separable, providing access to both enantiomers.

Direct Asymmetric Synthesis: The State-of-the-Art

Modern synthetic chemistry provides powerful tools for the direct, enantioselective synthesis of α-trifluoromethylated amino acids.

  • Asymmetric Hydrogenation of Dehydroamino Acid Precursors: This is one of the most efficient methods for accessing enantiopure amino acids.[4][5] The key step involves the asymmetric hydrogenation of a tetrasubstituted α,β-dehydroamino acid precursor. The success of this reaction is critically dependent on the choice of the chiral catalyst. Ferrocenyl-based phosphine ligands, particularly those from the Walphos family, have shown excellent performance in delivering high enantioselectivity for these challenging tetrasubstituted substrates.[4] The causality lies in the formation of a rigid, chiral catalyst-substrate complex that directs the hydrogen delivery to one face of the double bond.

Asymmetric_Hydrogenation_Workflow sub Prochiral Dehydroamino Acid Precursor reac Asymmetric Hydrogenation sub->reac cat Chiral Catalyst (e.g., Rh-Walphos) cat->reac Controls Stereochemistry h2 H₂ (High Pressure) h2->reac dep Deprotection reac->dep prod Enantiopure Target Amino Acid dep->prod

Caption: Workflow for Asymmetric Hydrogenation.

  • Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary, a molecule temporarily incorporated into the substrate to direct a stereoselective reaction, is a robust and reliable strategy.[6][7] For instance, methods based on Schollkopf's bislactim ethers or Ellman's tert-butanesulfinamide are highly effective for synthesizing α-alkylated amino acids.[7][8] In a typical sequence, the chiral auxiliary is attached to a glycine or alanine equivalent. The resulting chiral enolate is then alkylated with a trifluoromethylating agent. The steric hindrance of the auxiliary directs the electrophile to attack from the less hindered face, establishing the stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid.

Stereochemical Analysis: Verification and Quantification

Confirming the absolute configuration and quantifying the enantiomeric purity (e.g., enantiomeric excess, ee) are critical steps. A multi-pronged analytical approach is essential for unambiguous characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

  • Selection of Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica support, are highly effective for a wide range of chiral compounds, including trifluoromethyl-substituted molecules.[9][10] Macrocyclic glycopeptide CSPs, like teicoplanin-based phases, are also excellent choices, particularly for the direct analysis of underivatized amino acids due to their ability to engage in multiple interaction modes (ionic, hydrogen bonding, etc.).

  • Mobile Phase Optimization: The choice of mobile phase is crucial for achieving resolution. For polysaccharide CSPs, normal-phase systems (e.g., n-hexane/isopropanol) are common.[10] Reversed-phase conditions, often with an organic modifier like acetonitrile and an acidic additive such as trifluoroacetic acid (TFA), are also widely used and are compatible with mass spectrometry.[9]

  • Derivatization: While direct analysis is possible, derivatization of the amino group, for example with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), can enhance resolution and improve UV detection sensitivity.[9]

Table 1: Representative Chiral HPLC Method Parameters

ParameterCondition 1: Normal PhaseCondition 2: Reversed Phase
Chiral Stationary Phase Chiralpak® AD-H (Amylose derivative)Astec CHIROBIOTIC® T (Teicoplanin)
Mobile Phase n-Hexane/Isopropanol/TFA (85:15:0.1)Acetonitrile/Water/TFA (70:30:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 220 nmUV at 210 nm
Analyte Form N-FMOC protectedUnderivatized
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds.[11] The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. Furthermore, its chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe for stereochemistry.[12][13]

  • Analysis with Chiral Derivatizing Agents (CDAs): To determine enantiomeric excess by NMR, the enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl). The resulting diastereomeric amides place the trifluoromethyl group in slightly different chemical environments, leading to two distinct signals in the ¹⁹F NMR spectrum. The relative integration of these signals provides a precise measurement of the enantiomeric excess.

  • Analysis with Chiral Solvating Agents (CSAs): A non-covalent alternative involves dissolving the analyte in a chiral solvent or in the presence of a chiral solvating agent. The transient diastereomeric complexes that form can induce a chemical shift difference between the enantiomers in the ¹⁹F NMR spectrum.

Chiral_Analysis_Workflow cluster_0 Primary Analysis: Enantiomeric Purity cluster_1 Confirmatory Analysis: Stereostructure Sample Synthesized Amino Acid HPLC Chiral HPLC Analysis Sample->HPLC Result_ee Quantify Enantiomeric Excess (e.g., 99% ee) HPLC->Result_ee Sample2 Enantiopure Sample Deriv Derivatize with Chiral Agent (e.g., MTPA-Cl) Sample2->Deriv NMR 19F NMR Spectroscopy Deriv->NMR Result_Config Confirm Absolute Configuration NMR->Result_Config

Caption: Integrated workflow for chiral analysis.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for methodology development.

Protocol 1: Chiral HPLC Analysis of N-FMOC-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
  • Sample Preparation: Dissolve 1 mg of the N-FMOC protected amino acid in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation:

    • HPLC System: Agilent 1100 series or equivalent.

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (85:15:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV Diode Array Detector (DAD) at 220 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the separation factor (α) and resolution (Rs).

    • Inject the synthesized sample and integrate the peak areas to determine the enantiomeric excess.

  • Causality: The amylose-based CSP provides a chiral environment with grooves and cavities. The enantiomers fit differently into these chiral spaces, leading to differential retention times. The acidic TFA additive helps to sharpen peaks by suppressing unwanted ionic interactions with residual silanols on the silica support.

Protocol 2: Determination of Enantiomeric Excess via ¹⁹F NMR
  • Sample Preparation (Derivatization with (R)-MTPA-Cl):

    • To a dry NMR tube, add ~5 mg of the amino acid sample.

    • Add 0.5 mL of anhydrous pyridine-d₅.

    • Add 1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Cap the tube, mix gently, and allow the reaction to proceed to completion at room temperature (monitor by TLC or LC-MS, typically 1-2 hours).

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Typical parameters: 376 MHz for ¹⁹F, 30° pulse angle, 2-second relaxation delay, 128 scans.

  • Data Analysis:

    • Process the spectrum with appropriate Fourier transformation and phase correction.

    • Identify the two distinct signals corresponding to the (R,R) and (S,R) diastereomers.

    • Carefully integrate the two signals. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

  • Trustworthiness: This protocol is self-validating. The formation of two distinct, baseline-resolved signals for the racemic standard confirms the suitability of the derivatizing agent. The precision of the integration provides a high degree of confidence in the quantitative result.

Conclusion

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a building block of significant potential for the development of next-generation therapeutics. Its synthesis and analysis, while challenging due to the sterically hindered quaternary stereocenter, are readily achievable with modern techniques. Asymmetric hydrogenation and chiral auxiliary-based methods provide reliable pathways to the enantiopure material. A combination of chiral HPLC and ¹⁹F NMR spectroscopy offers a robust and definitive analytical workflow for verifying its stereochemical integrity. The methodologies and insights presented in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to confidently synthesize, analyze, and deploy this valuable molecule in their drug discovery programs.

References

  • US6773910B1, Method of preparing (S)- or (R)
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity, Frontiers.
  • 2-Amino-3-hydroxy-2-methylpropanoic acid, MedchemExpress.com.
  • Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids, ACS Public
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers, Sigma-Aldrich.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • DE19725802A1, Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, Google P
  • Fluorine NMR, University of California, San Diego.
  • Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lact
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Fluorine NMR, ResearchG
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols, Benchchem.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids, ResearchG
  • 3,3,3-Trifluoro-2-methylpropanoic acid | 381-97-5, Biosynth.
  • The precious Fluorine on the Ring: Fluorine NMR for biological systems, PMC - NIH.
  • Enantioselective Synthesis of β-Trifluoromethyl r-Amino Acids, American Chemical Society.
  • Asymmetric Synthesis of Amines, Ellman Labor

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An In-Depth Technical Guide to the Thermal and Proteolytic Stability of Peptides Containing 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hampered by their limited in vivo stability, primarily due to susceptibility to proteolytic degradation and thermal denaturation. A promising strategy to overcome these limitations is the incorporation of non-canonical amino acids that enforce conformational rigidity and sterically hinder enzymatic cleavage. This guide provides a comprehensive overview of the synthesis, incorporation, and stability analysis of peptides containing 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (α-trifluoromethyl-α-methylalanine). By combining the structural constraints of an α,α-disubstituted amino acid with the unique electronic properties of a trifluoromethyl group, this modification offers a powerful approach to enhancing peptide stability. We will delve into the mechanistic rationale, provide detailed experimental protocols for synthesis and analysis, and discuss the expected outcomes based on robust evidence from closely related analogues.

Introduction: The Stability Challenge in Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents, but their translation to the clinic is often challenged by poor pharmacokinetic profiles.[1] A primary contributor to this is their rapid degradation by proteases in biological systems.[2][3] Furthermore, the conformational flexibility of linear peptides can lead to reduced receptor binding affinity and increased susceptibility to both enzymatic attack and thermal unfolding.

To address these stability issues, medicinal chemists have increasingly turned to the incorporation of unnatural amino acids.[4] Among the most effective modifications are α,α-disubstituted amino acids, which restrict the peptide backbone's rotational freedom.[5] The presence of two substituents on the α-carbon sterically favors specific dihedral angles, often inducing the formation of stable secondary structures like 310- or α-helices.[6][7]

This guide focuses on a particularly potent α,α-disubstituted amino acid: 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. This molecule uniquely combines two stability-enhancing features:

  • α-Methylation: Restricts conformational freedom, pre-organizing the peptide into a stable conformation.[8]

  • α-Trifluoromethyl Group: The strong electron-withdrawing nature and steric bulk of the CF3 group provide a powerful shield against enzymatic degradation and can further stabilize helical structures.[4][9][10]

This document will serve as a technical resource for researchers looking to leverage this advanced building block to create more robust and effective peptide-based drugs.

Synthesis of the Key Building Block: Fmoc-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Proposed Synthetic Pathway

The synthesis can be approached by first preparing the free amino acid and then applying a standard Fmoc protection protocol. A plausible route involves the Strecker synthesis or a related methodology starting from 3,3,3-trifluoro-2-butanone, followed by Fmoc protection.

Alternatively, and more commonly for α,α-disubstituted amino acids, a multi-step synthesis from a simpler chiral precursor can be envisioned. The key is to generate the quaternary carbon center with the desired trifluoromethyl and methyl substituents.

Protocol for Fmoc Protection of the Amino Acid

Once the free 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is synthesized or procured, the following protocol, adapted from standard procedures, can be used for Fmoc protection.[14]

Materials:

  • 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Carbonate (Na2CO3)

  • Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Separately, dissolve Fmoc-Cl or Fmoc-OSu (1 equivalent) in dioxane.

  • Add the Fmoc reagent solution dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature overnight.

  • Pour the reaction mixture into a separatory funnel with a large volume of water and wash with ether or hexane to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer to a pH of 2-3 with cold 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid.

Peptide Synthesis and Characterization

The incorporation of the Fmoc-protected amino acid into a peptide sequence is achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[15][16][17]

Peptide_Synthesis_Workflow Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Deprotection 2. First Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling_AA1 3. Coupling of First Standard AA (HBTU/DIPEA) Deprotection->Coupling_AA1 Wash1 Wash Steps Coupling_AA1->Wash1 Deprotection2 4. Fmoc Deprotection Wash1->Deprotection2 Coupling_Special 5. Coupling of Fmoc-CF3-Me-Ala (e.g., HATU/DIPEA) Deprotection2->Coupling_Special Wash2 Wash Steps Coupling_Special->Wash2 Elongation 6. Chain Elongation (Repeat steps 4 & 5) Wash2->Elongation Cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O Cocktail) Elongation->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (Mass Spectrometry) Purification->Analysis

Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol for Peptide Synthesis

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected standard amino acids

  • Fmoc-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

  • Coupling reagents: HBTU, HATU, DIC

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)[15][16]

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O[18]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF and add to the resin. Allow to react for 1-2 hours.

    • For the sterically hindered Fmoc-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a more potent coupling reagent like HATU may be required, and a longer coupling time or double coupling may be necessary.

  • Wash: After coupling, wash the resin extensively with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[19]

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Assessing Peptide Stability: The Core of the Analysis

The central hypothesis is that the incorporation of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid will significantly enhance both the thermal and proteolytic stability of a peptide. This section details the experimental protocols to quantify this enhancement.

Thermal Stability Analysis via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring the secondary structure of peptides.[10] By measuring the change in the CD signal as a function of temperature, one can determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability.

CD_Workflow Sample_Prep 1. Prepare Peptide Solutions (e.g., 50 µM in 10 mM phosphate buffer) CD_Scan 2. Initial CD Spectrum (Scan from 190-260 nm at 20°C) Sample_Prep->CD_Scan Thermal_Melt 3. Thermal Denaturation (Monitor ellipticity at 222 nm while increasing temp, e.g., 20-95°C) CD_Scan->Thermal_Melt Data_Analysis 4. Data Analysis (Plot ellipticity vs. temp, fit to sigmoidal curve) Thermal_Melt->Data_Analysis Tm_Determination 5. Determine Tm (Midpoint of the transition) Data_Analysis->Tm_Determination

Sources

A Technical Guide to Quantum Chemical Calculations on 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid: A Computational Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, imbuing parent structures with enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a non-natural fluorinated amino acid, represents a valuable building block in this endeavor. Understanding its intrinsic electronic structure, conformational landscape, and spectroscopic properties is paramount for rationally designing novel therapeutics. This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this molecule. We move beyond a simple recitation of methods to elucidate the causal reasoning behind the selection of theoretical levels, basis sets, and environmental models, ensuring a self-validating and robust computational protocol tailored for researchers and drug development professionals.

The Rationale: Why Computational Chemistry is Indispensable

Before embarking on any synthesis or assay, in silico analysis provides a predictive lens into the behavior of a molecule. For 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, quantum chemical calculations allow us to:

  • Elucidate the Conformational Landscape: Identify the most stable three-dimensional structures (conformers) and their relative energies, which is crucial for understanding receptor binding.[3]

  • Predict Spectroscopic Signatures: Accurately compute NMR chemical shifts and vibrational frequencies to aid in experimental characterization and structural verification.[4][5][6]

  • Determine Electronic Properties: Quantify molecular orbitals (HOMO/LUMO), electrostatic potential, and partial atomic charges to predict reactivity and intermolecular interactions.

  • Assess Environmental Effects: Model how the molecule's properties change from the gas phase to a solvent environment, which is critical given its zwitterionic nature in polar media like water.[7][8]

This guide will walk through the process of achieving these goals with scientific rigor.

The Core Computational Workflow: A Validated Protocol

The following workflow is designed to provide a comprehensive and accurate characterization of the target molecule. The choice of methods at each stage represents a balance between computational cost and accuracy, a critical consideration in any research environment.

G cluster_0 Setup & Initial Exploration cluster_1 High-Level Optimization & Verification cluster_2 Refinement & Property Calculation cluster_3 Analysis & Interpretation A 1. Initial Structure Generation B 2. Conformational Search (MM/Semi-Empirical) A->B Input Geometry C 3. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C Low-energy Conformers D 4. Vibrational Frequency Analysis C->D Optimized Structures E 5. Solvent Modeling (PCM) - Re-optimization - Single-Point Energies D->E Verified Minima F 6. High-Accuracy Energy (Optional) (e.g., MP2 or CCSD(T)) E->F Solvated Geometry G 7. Property Calculations - NMR (GIAO) - Electronic Properties E->G Solvated Geometry H 8. Data Aggregation & Analysis F->H Refined Energies G->H Calculated Properties

Caption: A comprehensive workflow for quantum chemical calculations.

Step 1: Initial Structure Generation & Conformational Analysis

The flexibility of the amino acid backbone and the rotation around the Cα-Cβ bond necessitate a thorough conformational search. A brute-force approach at a high level of theory is computationally prohibitive.

Protocol:

  • Build the Molecule: Construct the 3D structure of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid in its neutral form using any molecular modeling software.

  • Initial Search: Perform a conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6). The goal is to broadly sample the potential energy surface.

  • Identify Key Dihedrals: The primary degrees of freedom are the dihedral angles defining the backbone (φ, ψ) and the side chain (χ). The conformational search should systematically rotate these bonds.[9]

  • Filter and Cluster: From the hundreds or thousands of conformers generated, filter them based on energy (e.g., within a 10 kcal/mol window of the global minimum) and structural similarity to obtain a unique set of low-energy candidates for further analysis.

Causality: This hierarchical approach is essential for efficiency. By using a fast, albeit less accurate, method first, we can discard high-energy regions of the conformational space, focusing our expensive high-level calculations only on the most relevant structures.

Step 2: High-Level Geometry Optimization

Each unique conformer identified must be re-optimized using a more robust quantum mechanical method.

Protocol:

  • Select the Level of Theory:

    • Method: Density Functional Theory (DFT) is the workhorse for molecules of this size. The B3LYP functional is a robust general-purpose choice, while functionals like M06-2X can offer improved performance for systems with non-covalent interactions.[10][11][12] For higher accuracy, especially for reaction energies, Møller-Plesset perturbation theory (MP2) can be used, though at a significantly higher computational cost.[13][14]

    • Basis Set: The choice of basis set is critical, especially due to the presence of electronegative fluorine and oxygen atoms. A Pople-style basis set like 6-311+G(d,p) is a strong starting point. The "+" indicates the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is essential for accurate bonding descriptions.[11] For even higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are recommended.[15]

  • Perform Optimization: Run a geometry optimization calculation for each conformer in the gas phase. The calculation iteratively adjusts the atomic positions to find a stationary point on the potential energy surface where the forces on all atoms are zero.

G A Input Conformer B DFT Calculation (e.g., B3LYP/6-311+G(d,p)) A->B C Is Geometry Converged? B->C D Calculate Forces on Atoms C->D No E Optimized Geometry (Local Minimum) C->E Yes D->B Update Geometry

Caption: The iterative process of geometry optimization.

Step 3: Vibrational Frequency Analysis

This step is a non-negotiable, self-validating part of the protocol.

Protocol:

  • Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

  • Verification: Check the output for imaginary frequencies.

    • Zero Imaginary Frequencies: The structure is a true energy minimum.

    • One or More Imaginary Frequencies: The structure is a transition state or a higher-order saddle point, not a stable conformer. The geometry must be perturbed along the imaginary mode and re-optimized.

  • Thermochemistry: The output of this calculation also provides crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.[10] These values are essential for accurately comparing the relative stability of different conformers.

Trustworthiness: A frequency calculation is the only way to mathematically prove that an optimized structure is a stable minimum. Skipping this step can lead to the use of erroneous structures and invalidate all subsequent results.

Step 4: Modeling Solvent Effects

Amino acids in biological systems or polar solvents exist predominantly as zwitterions. Ignoring the solvent is a critical omission that leads to physically meaningless results.

Protocol:

  • Choose a Solvent Model:

    • Implicit (Continuum) Models: The Polarizable Continuum Model (PCM) is the most common and efficient method.[8][11] It treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects. This is suitable for re-optimizing geometries and calculating properties in solution.

    • Explicit Models: For studying specific hydrogen bonds, a hybrid approach can be used where a few explicit solvent molecules (e.g., water) are included in the quantum mechanical calculation, and the entire system is embedded in a PCM continuum.[16][17][18][19]

  • Re-optimize in Solvent: Re-optimize the lowest-energy gas-phase conformers (both neutral and zwitterionic forms) using the PCM model for the solvent of interest (e.g., water). The relative energies of the conformers can change dramatically upon solvation.

Expertise: The transition from a neutral molecule in the gas phase to a zwitterion in water is a classic example of solvent-driven structural preference. A gas-phase calculation will incorrectly predict the neutral form to be more stable. Only by including a solvent model can one capture the stabilization of the charge-separated zwitterionic state.

Calculation of Key Molecular Properties

With validated structures in the appropriate environment, we can now calculate the properties of interest.

NMR Chemical Shift Prediction

Computational prediction of NMR spectra is a powerful tool for structure elucidation.

Protocol:

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding tensors.[5] This calculation should be performed on the geometries optimized in the chosen solvent at a reliable DFT level.

  • Calculation: For each optimized conformer, run a GIAO NMR calculation.

  • Referencing: The calculation yields absolute shielding tensors (σ). To convert these to chemical shifts (δ), a reference compound must be used, typically Tetramethylsilane (TMS).

    • δ_calc = σ_ref - σ_calc

    • The shielding tensor for the reference (σ_ref) must be calculated at the exact same level of theory and basis set.

  • Boltzmann Averaging: If multiple conformers are close in energy, the final predicted spectrum should be a Boltzmann-weighted average of the spectra of the individual conformers.

Table 1: Hypothetical ¹³C NMR Chemical Shift Data (ppm)

AtomGas Phase δSolvated (PCM) δBoltzmann Averaged δ
COOH175.2178.9178.5
60.163.563.2
35.836.536.4
CH₃20.521.121.0
CF₃124.3 (q)125.1 (q)124.9 (q)

Data is illustrative and not from an actual calculation.

Vibrational Spectra and Thermodynamic Properties

The frequency calculation provides a wealth of information beyond simple structure verification.

Data Presentation:

  • Vibrational Frequencies: The calculated harmonic frequencies can be compared to experimental IR and Raman spectra to assign spectral bands to specific molecular motions (e.g., C=O stretch, N-H bend, C-F stretches).[16] DFT-calculated frequencies are often systematically overestimated and may require a scaling factor for direct comparison with experiment.

  • Thermodynamic Data: The Gibbs free energy (G) is used to determine the relative populations of conformers at a given temperature.

Table 2: Relative Energies of Conformers (kcal/mol)

Conformer IDΔE (Electronic)ΔG (Gibbs Free Energy, 298K)Boltzmann Population
Conf-010.000.0075.3%
Conf-020.850.9219.1%
Conf-031.982.155.6%

Data is illustrative. ΔG = G(conformer) - G(Conf-01).

Conclusion and Outlook

This guide has outlined a robust, multi-step workflow for the quantum chemical characterization of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. By following this protocol, researchers can generate reliable data on the molecule's structure, stability, and spectroscopic properties. The key to success lies not in simply running software, but in understanding the theoretical underpinnings of each step—from the necessity of a conformational search and the critical choice of basis set to the non-negotiable verification of minima and the essential inclusion of solvent effects. These computational insights provide a powerful, cost-effective complement to experimental work, accelerating the process of rational drug design and molecular discovery.

References

  • Kausar, N., Dines, T. J., Chowdhry, B. Z., & Alexander, B. D. (2009). Vibrational spectroscopy and DFT calculations of the di-amino acid peptide l-aspartyl-l-glutamic acid in the zwitterionic state. Physical Chemistry Chemical Physics, 11(31), 6389-6400. [Link]

  • Zhao, F., Hansen, K. B., & Clausen, R. P. (2022). 2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific. Frontiers in Chemistry. [Link]

  • Sciforum. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. [Link]

  • Zhao, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. [Link]

  • Serafim, L. F. N., et al. (2025). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. The Journal of Physical Chemistry A. [Link]

  • Zheng, J., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation. [Link]

  • ResearchGate. (n.d.). Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work. [Link]

  • Otsuka, T., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific Reports. [Link]

  • Wang, Y., et al. (2023). Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules. ACS Omega. [Link]

  • Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. [Link]

  • Sisk, C. R., et al. (2022). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). Quantum Theory of Solvent Effects and Chemical Reactions. [Link]

  • Shymanovich, T. (2025). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. Molecules. [Link]

  • Chowdhry, B. Z., et al. (2008). Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding. The Journal of Physical Chemistry A. [Link]

  • Wavefunction, Inc. (n.d.). Selecting a Model. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Fiveable. (n.d.). Post-Hartree-Fock methods: CI, MP2, and coupled cluster. [Link]

  • Dias, R. S., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics. [Link]

  • Chen, Y., et al. (2021). A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds. Journal of Chemical Theory and Computation. [Link]

  • Ruiz-López, M. F., et al. (n.d.). Solvent Effects in Quantum Chemistry. OUCI. [Link]

  • Chowdhry, B. Z., et al. (2008). Vibrational spectra of alpha-amino acids in the zwitterionic state in aqueous solution and the solid state: DFT calculations and the influence of hydrogen bonding. PubMed. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

  • Thompson, C. F., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Buanz, A., et al. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Pharmaceutics. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of α-(Trifluoromethyl)alanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties. Among these, α-(Trifluoromethyl)alanine (Tfm-Ala) has garnered significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, including high hydrophobicity, metabolic stability, and the ability to influence peptide secondary structure. However, the steric bulk of the trifluoromethyl group presents a significant challenge for its direct incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

This comprehensive guide provides a detailed exploration of the scientifically validated strategies and protocols for the successful synthesis of peptides containing α-(Trifluoromethyl)alanine. Drawing upon established principles of peptide chemistry and field-proven insights, this document will detail the synthesis of essential dipeptide building blocks, their subsequent use in solid-phase peptide synthesis, and the analytical techniques required for the characterization of the final trifluoromethylated peptide.

The Challenge of Incorporating α-(Trifluoromethyl)alanine

The primary obstacle in the direct use of Fmoc-α-(Trifluoromethyl)alanine-OH in automated or manual SPPS is the steric hindrance imposed by the trifluoromethyl group at the α-carbon. This bulkiness significantly impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to low coupling efficiencies and a high incidence of deletion sequences.

To circumvent this, the most effective and widely adopted strategy is the pre-formation of an Fmoc-protected dipeptide building block in solution, for instance, Fmoc-Xaa-Tfm-Ala-OH, where Xaa is the desired amino acid preceding Tfm-Ala. This dipeptide can then be incorporated into the peptide sequence using standard SPPS protocols with greater success, as the sterically hindered peptide bond has already been formed.

Solution-Phase Synthesis of Fmoc-Dipeptide Building Blocks

The synthesis of Fmoc-Xaa-Tfm-Ala-OH dipeptides is a critical prerequisite for the successful SPPS of Tfm-Ala-containing peptides. This section provides detailed protocols for the synthesis of two such representative dipeptides, Fmoc-Ala-Tfm-Ala-OH and Fmoc-Val-Tfm-Ala-OH, using the mixed anhydride method, which has been shown to be effective for sterically hindered amino acids.

General Considerations for Dipeptide Synthesis
  • Reagents and Solvents: All reagents should be of high purity, and solvents should be anhydrous to prevent unwanted side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.

  • Purification: The final dipeptide product must be purified to a high degree to avoid the introduction of impurities into the subsequent solid-phase synthesis.

Detailed Protocol: Synthesis of Fmoc-Ala-Tfm-Ala-OH

This protocol describes the synthesis of the Fmoc-Ala-Tfm-Ala-OH dipeptide building block.

Materials:

  • Fmoc-Ala-OH

  • α-(Trifluoromethyl)alanine (Tfm-Ala)

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate (IBCF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Fmoc-Ala-OH:

    • Dissolve Fmoc-Ala-OH (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -15 °C in a suitable cooling bath (e.g., ice-salt bath).

    • Add N-Methylmorpholine (NMM) (1.0 equivalent) dropwise while maintaining the temperature at -15 °C.

    • After 5 minutes of stirring, add isobutyl chloroformate (IBCF) (1.0 equivalent) dropwise, ensuring the temperature does not rise above -15 °C.

    • Stir the reaction mixture at -15 °C for 15-20 minutes to form the mixed anhydride.

  • Coupling with Tfm-Ala:

    • In a separate flask, dissolve α-(Trifluoromethyl)alanine (Tfm-Ala) (1.1 equivalents) in a mixture of THF and saturated aqueous NaHCO₃ solution.

    • Cool this solution to 0 °C.

    • Slowly add the pre-activated mixed anhydride solution from step 1 to the Tfm-Ala solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Remove the THF from the reaction mixture under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting materials.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Ala-Tfm-Ala-OH.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide.

Detailed Protocol: Synthesis of Fmoc-Val-Tfm-Ala-OH

This protocol follows the same principles as the synthesis of Fmoc-Ala-Tfm-Ala-OH, with adjustments for the properties of Valine.

Materials:

  • Fmoc-Val-OH

  • α-(Trifluoromethyl)alanine (Tfm-Ala)

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate (IBCF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

The procedure is analogous to the synthesis of Fmoc-Ala-Tfm-Ala-OH, with Fmoc-Val-OH used as the starting N-protected amino acid. Due to the increased steric hindrance of the Valine side chain, the coupling reaction time may need to be extended, and should be carefully monitored for completion.

Solid-Phase Peptide Synthesis Using Fmoc-Dipeptide Building Blocks

Once the Fmoc-Xaa-Tfm-Ala-OH dipeptide building block has been synthesized and purified, it can be incorporated into a growing peptide chain on a solid support using standard Fmoc-SPPS protocols. Due to the steric bulk of the dipeptide, optimized coupling conditions are recommended.

General SPPS Cycle

The standard Fmoc-SPPS cycle consists of the following steps:

  • Resin Swelling: The solid support (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[1]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF (typically 20%).[1]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Coupling: The Fmoc-protected amino acid (or in this case, the Fmoc-dipeptide building block) is activated and coupled to the free N-terminal amine on the resin.[1]

  • Washing: The resin is washed again with DMF to remove excess reagents and by-products.[1]

This cycle is repeated for each amino acid or building block in the peptide sequence.

Optimized Coupling Protocol for Fmoc-Xaa-Tfm-Ala-OH

Given the steric hindrance of the Tfm-Ala residue even within a dipeptide, a potent coupling reagent is crucial for achieving high coupling efficiency. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective choice.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Xaa-Tfm-Ala-OH dipeptide building block

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the peptide-resin as described in the general SPPS cycle.

  • Pre-activation of the Dipeptide:

    • In a separate vessel, dissolve the Fmoc-Xaa-Tfm-Ala-OH dipeptide (3-4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling:

    • Add the activated dipeptide solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The reaction can be monitored for completion using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines).

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF.

  • Double Coupling (Optional but Recommended): To ensure maximum incorporation of the sterically hindered dipeptide, a second coupling step is highly recommended. Repeat steps 2 and 3 with a fresh solution of the activated dipeptide.

SPPS_Workflow

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. A standard cleavage cocktail is typically used for this purpose.

Recommended Cleavage Cocktail

A commonly used and effective cleavage cocktail for peptides that do not contain particularly sensitive residues like cysteine or methionine is Reagent K, or a variation thereof. For peptides containing tryptophan, the addition of a scavenger like triisopropylsilane (TIS) is crucial to prevent side reactions.

Reagent K Composition:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Optimized "Odorless" Cleavage Cocktail (Reagent B): [2]

For a less malodorous alternative, especially when sensitive residues are not present, Reagent B can be used:

  • Trifluoroacetic acid (TFA): 88%

  • Phenol: 5%

  • Water: 5%

  • Triisopropylsilane (TIS): 2%

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide containing Tfm-Ala will require purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic nature of the trifluoromethyl group may influence the retention time of the peptide.

RP-HPLC Purification
  • Column: A C18 stationary phase is commonly used.[3]

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the peptide. The specific gradient will need to be optimized for each peptide. Due to the increased hydrophobicity from the Tfm group, a slightly steeper gradient or a higher final concentration of acetonitrile may be required compared to the non-fluorinated analogue.

  • Detection: UV detection at 210-220 nm is standard for monitoring the peptide backbone.[3]

Analytical Characterization
  • Analytical RP-HPLC: To confirm the purity of the final peptide.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. The fragmentation pattern in tandem MS (MS/MS) can be used to confirm the peptide sequence, although the presence of the Tfm-Ala residue may lead to unique fragmentation patterns that should be carefully analyzed.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, ¹H, ¹³C, and ¹⁹F NMR can be employed. ¹⁹F NMR is particularly useful for confirming the incorporation and observing the environment of the trifluoromethyl group.

Potential Side Reactions and Mitigation

The standard side reactions in Fmoc-SPPS, such as racemization and aspartimide formation, can still occur.[6][7] The presence of the bulky Tfm-Ala may also exacerbate aggregation of the growing peptide chain.

  • Incomplete Coupling: As discussed, the primary challenge is incomplete coupling. This is best addressed by using the dipeptide building block strategy and potent coupling reagents like HATU, along with double coupling.[8]

  • Aggregation: For long or hydrophobic sequences containing Tfm-Ala, aggregation can be a significant issue. Using microwave-assisted SPPS can help to disrupt aggregation and improve coupling and deprotection efficiency.

  • Trifluoroacetylation: A potential side reaction during cleavage with TFA is the trifluoroacetylation of free amine groups.[9] Using an optimized cleavage cocktail with appropriate scavengers and minimizing the cleavage time can help to reduce this side reaction.

Data Summary

ParameterRecommendation for Tfm-Ala IncorporationRationale
Synthesis Strategy Solution-phase synthesis of Fmoc-Xaa-Tfm-Ala-OH dipeptide building block, followed by SPPS.Overcomes steric hindrance of the trifluoromethyl group, leading to higher coupling efficiencies.
Dipeptide Coupling Reagent Mixed anhydride method (IBCF/NMM) or amino acid chlorides.Effective for sterically hindered couplings in solution.[10]
SPPS Coupling Reagent High-potency uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP).Efficiently activates the sterically hindered dipeptide for coupling on the solid support.[8]
Coupling Time (SPPS) 1-2 hours, with a recommended double coupling.Ensures maximum incorporation of the bulky dipeptide building block.
Cleavage Cocktail TFA-based cocktail with scavengers (e.g., Reagent K or Reagent B). TIS is crucial if Trp is present.Efficiently cleaves the peptide from the resin and removes side-chain protecting groups while minimizing side reactions.[2]
Purification Reverse-phase HPLC (C18 column) with a water/acetonitrile/TFA mobile phase system.Standard and effective method for peptide purification. The gradient may need to be optimized for the increased hydrophobicity of the Tfm-Ala-containing peptide.[3]
Analysis Analytical RP-HPLC, Mass Spectrometry (ESI or MALDI), and NMR (¹H, ¹³C, ¹⁹F).Confirms purity, molecular weight, and structure of the final peptide. ¹⁹F NMR is a powerful tool for characterizing trifluoromethylated compounds.

Conclusion

The successful incorporation of α-(Trifluoromethyl)alanine into peptides via solid-phase synthesis is a readily achievable goal for researchers equipped with the appropriate strategies and protocols. The key to success lies in the circumvention of the steric hindrance of the trifluoromethyl group by employing pre-synthesized Fmoc-dipeptide building blocks. By following the detailed protocols for both the solution-phase synthesis of these building blocks and their subsequent optimized incorporation in SPPS, researchers can confidently produce these valuable modified peptides for a wide range of applications in drug discovery and chemical biology. Careful attention to purification and thorough analytical characterization are paramount to ensure the final product's quality and integrity.

References

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Baran, P. S., et al. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.[11]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Chaume, G., et al. (2012). Synthesis of Protected Enantiopure (R) and (S)-a-Trifluoromethylalanine Containing Dipeptide Building Blocks Ready to Use for Solid Phase Peptide Synthesis. Amino Acids.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Google Patents. (2020).
  • Anaspec. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Gutheil, W. G., & Xu, Q. (2002). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Chemical & Pharmaceutical Bulletin, 50(5), 688-691.
  • De Marco, V., et al. (2021). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Molecules, 26(11), 3275.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.
  • Egertson, J. D., et al. (2013). Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. Analytical Chemistry, 85(15), 7435-7442.
  • Gilar, M., et al. (2005). HPLC Analysis and Purification of Peptides. Journal of Biomolecular Techniques, 16(3), 221-230.
  • Koksch, B., et al. (1997). Synthesis and Incorporation of α-Trifluoromethyl-Substituted Amino Acids into Peptides.
  • Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 17(2), 245-258.
  • Bar-Ziv, R., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Ruczyński, J., et al. (2013). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 19(8), 499-505.
  • Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Hilinski, M. K., et al. (2014). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. The Journal of Organic Chemistry, 79(17), 8041-8052.
  • Tiwary, S., et al. (2019). AIomics: exploring more of the proteome using mass spectral libraries extended by AI. bioRxiv.
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • ResearchGate. (2017). TBAF and peptide cleavage cocktail? [Forum discussion].
  • Rojas, C. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Cowfer, A. E. (2021). Investigation of synthetic proteins produced via automated fast-flow peptide synthesis (Doctoral dissertation, Massachusetts Institute of Technology).
  • Wöhr, T., et al. (2000). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 54(11), 704-708.
  • Julian, R. R., et al. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Analytical Chemistry, 84(16), 7118-7125.
  • Aapptec. (n.d.).
  • ResearchGate. (2017). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
  • ResearchGate. (2018). Mass fragmentograms of two compounds: alanine and glycine extracted....

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Application Notes & Protocols: Enzymatic Synthesis and Resolution of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Trifluoromethylated Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Within this landscape, α-trifluoromethyl amino acids, such as 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, represent a class of high-value chiral building blocks. The trifluoromethyl group, with its strong electron-withdrawing nature and steric bulk, can profoundly influence the conformational properties of peptides and small molecule therapeutics, leading to enhanced potency and improved pharmacokinetic profiles.[1] Enantiomerically pure forms of these amino acids are often essential for biological activity, as stereochemistry at the α-carbon dictates the precise three-dimensional arrangement required for interaction with chiral biological targets like enzymes and receptors.[2]

This guide provides a comprehensive overview of the enzymatic strategies for the synthesis and kinetic resolution of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. We will delve into the rationale behind enzyme selection, provide detailed, field-tested protocols for lipase- and amidase-catalyzed resolutions, and discuss advanced concepts such as dynamic kinetic resolution.

Part 1: Synthesis of Racemic Starting Materials

A prerequisite for any resolution is the synthesis of the racemic target molecule and its derivatives. The literature provides robust chemical methods for this purpose. A common strategy involves starting from α-methyl-serine, which can be converted to the desired fluorinated amino acid.[2] This approach allows for the preparation of the racemic amino acid, which can then be derivatized to its corresponding ester or amide for subsequent enzymatic resolution.

Protocol 1: Synthesis of Racemic 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid and Derivatives

This protocol is adapted from established methods for synthesizing related fluorinated amino acids.[2]

  • Fluorination of α-Methyl-Serine: Start with racemic α-methyl-serine. A key step is the conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic fluorination using a suitable fluorine source (e.g., TBAF, SF4).

  • Esterification: The resulting racemic 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid can be esterified under standard conditions (e.g., using methanol or ethanol in the presence of a catalyst like thionyl chloride or a strong acid) to produce the corresponding methyl or ethyl ester. This ester is the substrate for lipase-catalyzed resolution.

  • Amidation: Alternatively, the carboxylic acid can be converted to the corresponding amide. This can be achieved by first activating the carboxyl group (e.g., forming an acid chloride or using a coupling agent like DCC/HOBt) and then reacting it with ammonia. The resulting amide serves as the substrate for amidase-catalyzed resolution.

Part 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. The enzyme preferentially catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This results in a product and the unreacted starting material, both in enantiomerically enriched forms.

Strategy A: Lipase-Catalyzed Resolution of the Ester Derivative

Lipases are a class of hydrolases that are robust, commercially available, and often exhibit excellent enantioselectivity in non-aqueous environments.[3] They are widely used for the resolution of racemic esters and alcohols.[4] In this strategy, a lipase is used to selectively hydrolyze one enantiomer of the racemic ester of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid.

Causality Behind Experimental Choices:

  • Enzyme Selection: Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is a workhorse in biocatalysis due to its broad substrate scope and high enantioselectivity.[5] Pseudomonas cepacia lipase is another excellent candidate, known for resolving various amino acid esters.[4]

  • Solvent: A non-polar organic solvent like tert-butyl methyl ether (TBME) or toluene is chosen to minimize enzyme denaturation and unwanted non-enzymatic hydrolysis.

  • Acyl Acceptor/Leaving Group: In the case of hydrolysis, water is the acyl acceptor. For transesterification, an alcohol can be used. The choice of the ester group (e.g., methyl, ethyl, or trifluoroethyl) can influence enzyme activity and selectivity.[5]

  • Temperature: A moderately elevated temperature (e.g., 45-50°C) often increases the reaction rate without significantly compromising enzyme stability or selectivity.

Experimental Workflow: Lipase-Catalyzed Hydrolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_separation Separation rac_ester Racemic Ester of 2-Amino-3,3,3-trifluoro -2-methylpropanoic acid reaction_vessel Reaction Vessel (Shaking Incubator, 45°C) rac_ester->reaction_vessel solvent Organic Solvent (e.g., TBME) solvent->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction_vessel water Water (0.5-1.0 eq.) water->reaction_vessel sampling Periodic Sampling reaction_vessel->sampling analysis Chiral HPLC/GC Analysis (Monitor ee_s and ee_p) sampling->analysis quenching Stop reaction at ~50% conversion (Filter off enzyme) analysis->quenching Decision Point extraction Liquid-Liquid Extraction (Separate acid from ester) quenching->extraction unreacted_ester (R/S)-Ester (Enantiomerically Enriched) extraction->unreacted_ester product_acid (S/R)-Acid (Enantiomerically Enriched) extraction->product_acid

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol 2: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: To a solution of racemic 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid ethyl ester (1.0 mmol) in 10 mL of tert-butyl methyl ether (TBME), add immobilized Candida antarctica lipase B (Novozym® 435, 100 mg).

  • Initiation: Add 0.5 equivalents of water (9 µL, 0.5 mmol) to initiate the hydrolysis.

  • Incubation: Seal the reaction vessel and place it in a shaking incubator at 45°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Quench the aliquot by filtering out the enzyme and analyze the sample by chiral HPLC or GC to determine the enantiomeric excess of the substrate (ee_s) and the product (ee_p).

  • Termination: When the conversion reaches approximately 50%, terminate the reaction by filtering off the enzyme. The enzyme can often be washed and reused.

  • Work-up and Separation:

    • Transfer the filtrate to a separatory funnel.

    • Extract the acidic product (the resolved amino acid) with a mild aqueous base (e.g., 1M NaHCO3).

    • Acidify the aqueous layer (e.g., with 1M HCl) and extract the enantiomerically pure amino acid with an organic solvent (e.g., ethyl acetate).

    • The organic layer from the initial separation contains the unreacted, enantiomerically enriched ester. This can be isolated by evaporating the solvent.

Strategy B: Amidase-Catalyzed Resolution of the Amide Derivative

Amidases (or amidohydrolases) are enzymes that catalyze the hydrolysis of amide bonds to form a carboxylic acid and ammonia.[6] The use of stereoselective amidases for the resolution of amino acid amides is a well-established industrial process.[7] Several microbial amidases have shown high enantioselectivity towards sterically hindered substrates, including those with trifluoromethyl groups.[8]

Causality Behind Experimental Choices:

  • Enzyme Source: Amidases from organisms like Mycobacterium neoaurum or Ochrobactrum anthropi have been successfully used to resolve α-trifluoromethyl substituted amino acid amides.[8] These can be used as whole cells or as purified enzymes.

  • Reaction Medium: This resolution is typically performed in an aqueous buffer (e.g., phosphate buffer) as water is the co-substrate.

  • pH and Temperature: The optimal pH and temperature are highly dependent on the specific enzyme used but are generally in the neutral pH range (7.0-8.0) and at moderate temperatures (30-40°C).

Experimental Workflow: Amidase-Catalyzed Hydrolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_separation Separation rac_amide Racemic Amide of 2-Amino-3,3,3-trifluoro -2-methylpropanoic acid reaction_vessel Reaction Vessel (Stirred, 37°C) rac_amide->reaction_vessel buffer Aqueous Buffer (e.g., Phosphate Buffer pH 7.5) buffer->reaction_vessel enzyme Amidase (Whole cells or purified enzyme) enzyme->reaction_vessel sampling Periodic Sampling reaction_vessel->sampling analysis Chiral HPLC Analysis (Monitor ee_s and ee_p) sampling->analysis quenching Stop reaction at ~50% conversion (e.g., pH shift or heat) analysis->quenching Decision Point separation_method Ion-Exchange Chromatography or Extraction quenching->separation_method unreacted_amide (R/S)-Amide (Enantiomerically Enriched) separation_method->unreacted_amide product_acid (S/R)-Acid (Enantiomerically Enriched) separation_method->product_acid

Caption: Workflow for amidase-catalyzed kinetic resolution.

Protocol 3: Amidase-Catalyzed Kinetic Resolution
  • Reaction Setup: Dissolve racemic 2-Amino-3,3,3-trifluoro-2-methylpropionamide (1.0 mmol) in 20 mL of 0.1 M phosphate buffer (pH 7.5).

  • Initiation: Add the amidase source (e.g., 50 mg of lyophilized whole cells or a specific activity unit of purified enzyme).

  • Incubation: Stir the mixture at 37°C.

  • Monitoring: Follow the reaction progress by taking aliquots, stopping the enzymatic reaction (e.g., by adding acid), and analyzing by chiral HPLC.

  • Termination: Once the conversion is near 50%, terminate the reaction. If using whole cells, they can be removed by centrifugation. If using a purified enzyme, denaturation by heat or a pH shift can be employed.

  • Work-up and Separation:

    • The separation of the unreacted amide from the product acid can be achieved by ion-exchange chromatography.

    • Alternatively, adjust the pH of the solution to be acidic (pH ~2) to protonate the product acid, which can then be extracted with an organic solvent. The unreacted amide will remain in the aqueous phase at this pH.

Part 3: Advanced Strategy - Dynamic Kinetic Resolution (DKR)

A limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with in-situ racemization of the unreacted substrate.[9] This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.

Conceptual Framework for DKR

DKR_Concept S_R (R)-Substrate S_S (S)-Substrate S_R->S_S Racemization (Chemical Catalyst or Racemase) Product Enantiopure Product S_S->Product Enzyme-catalyzed Transformation (Irreversible)

Caption: Principle of Dynamic Kinetic Resolution (DKR).

For the DKR of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid derivatives, a racemization catalyst would be required that is compatible with the enzymatic reaction conditions. This is a more advanced approach that requires significant optimization of both the racemization and enzymatic steps to ensure they work in concert.[10][11]

Part 4: Data Presentation and Analysis

Key Parameters in Enzymatic Resolution

The success of a kinetic resolution is quantified by several key parameters. These should be meticulously calculated and reported.

ParameterFormulaDescription
Conversion (c) ee_s / (ee_s + ee_p)The fraction of the starting material that has been converted to product.
Enantiomeric Excess of Substrate (ee_s) ([R] - [S]
Enantiomeric Excess of Product (ee_p) ([R'] - [S']
Enantiomeric Ratio (E) ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)]A measure of the enzyme's selectivity. An E value > 200 is considered excellent.
Analytical Methods

Accurate determination of enantiomeric excess is critical.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The sample is passed through a column containing a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[12]

  • Chiral Gas Chromatography (GC): For volatile derivatives (e.g., esters), chiral GC columns can provide excellent separation. Often, derivatization of the amino group (e.g., to an acetyl or trifluoroacetyl derivative) is necessary.

  • Derivatization followed by standard HPLC/GC: An alternative to chiral columns is to react the amino acid enantiomers with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[13] These diastereomers can then be separated on a standard achiral column.

References

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. Available at: [Link]

  • Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. Available at: [Link]

  • Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Google Patents.
  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. Available at: [Link]

  • Microbial amidases: Characterization, advances and biotechnological applications. PMC. Available at: [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. Available at: [Link]

  • Dynamic Kinetic Resolution of α-Trifluoromethyl Hemiaminals without α-Hydrogen via NHC-Catalyzed O-Acylation. PubMed. Available at: [Link]

  • Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. ResearchGate. Available at: [Link]

  • Amidase. Wikipedia. Available at: [Link]

  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. PubMed. Available at: [Link]

  • Resolution of Racemic Carboxylic Acids via the Lipase-Catalyzed Irreversible Transesterification of Vinyl Esters. PubMed. Available at: [Link]

  • Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives. Royal Society of Chemistry Publishing. Available at: [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. Available at: [Link]

  • Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. ResearchGate. Available at: [Link]

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. National Institutes of Health. Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. Available at: [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. Available at: [Link]

  • Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Google Patents.
  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). National Institutes of Health. Available at: [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Chromatographic Analysis of α-(Trifluoromethyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of α-(Trifluoromethyl)alanine

α-(Trifluoromethyl)alanine (TFMA) is a non-proteinogenic amino acid of significant interest in pharmaceutical and agrochemical research. The incorporation of a trifluoromethyl group can dramatically alter the biological activity, metabolic stability, and conformational properties of peptides and other bioactive molecules. Consequently, robust and reliable analytical methods for the quantification and chiral purity assessment of TFMA are critical in drug development and metabolic studies.

However, the inherent properties of TFMA—high polarity, low volatility, and amphoteric nature—preclude its direct analysis by standard chromatographic techniques like gas chromatography (GC) and reversed-phase liquid chromatography (LC). Derivatization is therefore an essential prerequisite to mask the polar functional groups (the amino and carboxyl groups), thereby increasing volatility for GC analysis or enhancing detectability and retention for LC analysis. This document provides detailed protocols and technical insights for the effective derivatization of TFMA for both GC and LC platforms.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC analysis, the primary objective of derivatization is to convert the non-volatile TFMA into a thermally stable and volatile derivative.[1][2] This is typically achieved through a two-step process involving esterification of the carboxyl group followed by acylation of the amino group. The strong electron-withdrawing nature of the trifluoromethyl group necessitates careful selection of derivatization reagents and optimization of reaction conditions.

Rationale for Two-Step Esterification and Acylation

A two-step approach is generally preferred for amino acids to ensure complete derivatization of both the carboxyl and amino functionalities.[3] Silylation is a common alternative for many amino acids; however, the resulting derivatives can be sensitive to moisture, potentially leading to poor reaction yield and instability.[2][4] Acylation, particularly with fluorinated anhydrides, offers the advantage of creating stable derivatives with excellent chromatographic properties and producing characteristic mass spectra beneficial for identification and quantification.[5]

Protocol 1: N-Trifluoroacetyl (TFA) Isobutyl Ester Derivatization of TFMA for GC-MS

This protocol is a robust method for the derivatization of TFMA. The esterification is performed first, followed by acylation.

Materials:

  • α-(Trifluoromethyl)alanine (TFMA) standard or sample

  • Isobutanol / 3 M HCl (anhydrous)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM, anhydrous)

  • Nitrogen gas, high purity

  • Reacti-Vials™ or equivalent glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of TFMA into a reaction vial.

    • If the sample is in solution, transfer an aliquot containing the desired amount of TFMA and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and acid from the sample prior to derivatization.

  • Esterification:

    • Add 500 µL of isobutanol / 3 M HCl to the dried sample.

    • Securely cap the vial and heat at 110°C for 60 minutes. This step converts the carboxylic acid group to its isobutyl ester.

    • After heating, cool the vial to room temperature.

    • Evaporate the reagent to dryness under a stream of nitrogen. A gentle warming (e.g., 50°C) can expedite this process.

  • Acylation:

    • To the dried residue, add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).[5]

    • Cap the vial tightly and heat at 100°C for 15 minutes. This reaction acylates the primary amine group.

    • Cool the vial to room temperature.

  • Final Sample Preparation for GC-MS:

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in a suitable solvent for injection (e.g., ethyl acetate or dichloromethane) to the desired final concentration.

    • The sample is now ready for GC-MS analysis.

Workflow for GC Derivatization of TFMA

GC_Derivatization_Workflow Start Start: Dried TFMA Sample Esterification Step 1: Esterification + Isobutanol/3M HCl Heat at 110°C, 60 min Start->Esterification Dry1 Dry Down (Nitrogen Stream) Esterification->Dry1 Acylation Step 2: Acylation + DCM & TFAA Heat at 100°C, 15 min Dry1->Acylation Dry2 Dry Down (Nitrogen Stream) Acylation->Dry2 Reconstitute Reconstitute in Injection Solvent Dry2->Reconstitute End Ready for GC-MS Analysis Reconstitute->End

Caption: Workflow for the two-step derivatization of TFMA for GC-MS analysis.

Expected Results and Quality Control
  • Chromatography: The resulting N-trifluoroacetyl-α-(trifluoromethyl)alanine isobutyl ester is significantly more volatile and should exhibit good peak shape on a non-polar or medium-polarity GC column.

  • Mass Spectrometry: The derivative will produce a characteristic mass spectrum. Expect to see fragments corresponding to the loss of the isobutyl group and other specific fragmentations that can be used for identification and quantification.

  • Self-Validation: Run a derivatization blank (reagents only) to check for interfering peaks. Derivatize a known standard of TFMA to confirm the retention time and mass spectrum. The stability of the derivative should be assessed if samples are to be stored before analysis.

Part 2: Pre-Column Derivatization for Liquid Chromatography (LC) Analysis

For LC analysis, derivatization aims to enhance the analyte's retention on a reversed-phase column and improve its detectability, often by introducing a chromophore or fluorophore.[6][7] Pre-column derivatization is a widely used technique for amino acid analysis.[8] For chiral separations, a chiral derivatizing agent is employed to form diastereomers that can be separated on a standard achiral column.

Protocol 2: Chiral Derivatization of TFMA using Marfey's Reagent (FDAA) for LC-UV/MS

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used chiral derivatizing agent for the stereochemical analysis of amino acids.[9] It reacts with the primary amine of TFMA to form diastereomers that can be readily separated by reversed-phase HPLC.

Materials:

  • α-(Trifluoromethyl)alanine (TFMA) standard (both D- and L-enantiomers if available) or sample

  • Marfey's Reagent (FDAA) solution (e.g., 1% w/v in acetone)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Acetone

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid or trifluoroacetic acid

  • Reaction vials

  • Heating block or water bath

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare an aqueous solution of the TFMA sample or standard at a concentration of approximately 50 µg/mL.

  • Derivatization Reaction:

    • In a reaction vial, combine 50 µL of the TFMA solution with 100 µL of 1 M sodium bicarbonate solution.

    • Add 100 µL of the 1% FDAA solution in acetone.

    • Vortex the mixture gently and incubate at 40°C for 60 minutes in a heating block or water bath. The reaction creates diastereomeric derivatives of the TFMA enantiomers.[10]

  • Reaction Quenching:

    • After incubation, cool the vial to room temperature.

    • Add 50 µL of 2 M HCl to quench the reaction. This will neutralize the excess bicarbonate and stop the derivatization. You may observe some effervescence.

  • Final Sample Preparation for LC:

    • Dilute the reaction mixture with the mobile phase (e.g., 1:5 or 1:10 with 50:50 acetonitrile:water) to a suitable concentration for LC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

    • The sample is now ready for LC-UV or LC-MS analysis.

Workflow for LC Derivatization of TFMA

LC_Derivatization_Workflow Start Start: Aqueous TFMA Sample Derivatization Step 1: Derivatization + NaHCO₃ & FDAA Heat at 40°C, 60 min Start->Derivatization Quench Step 2: Quench + 2M HCl Derivatization->Quench Dilute Dilute & Filter Quench->Dilute End Ready for LC-UV/MS Analysis Dilute->End

Caption: Workflow for the chiral derivatization of TFMA using Marfey's reagent.

Expected Results and Data Interpretation
  • Chromatography: The L-FDAA derivatives of L-TFMA and D-TFMA will elute at different retention times on a C18 column. Typically, the L-L diastereomer elutes before the L-D diastereomer.

  • Detection: The dinitrophenyl group provides a strong chromophore for UV detection (typically around 340 nm). The derivatives can also be detected by mass spectrometry in either positive or negative ion mode.

  • Enantiomeric Purity: The enantiomeric excess (% ee) can be calculated from the peak areas of the two diastereomers.

  • Self-Validation: It is essential to run a standard of the L-amino acid and, if available, the D-amino acid to confirm the elution order. A reagent blank should also be analyzed to identify any peaks originating from the FDAA reagent itself.[10]

Summary of Derivatization Protocols

The choice of derivatization protocol is dictated by the analytical instrumentation available and the specific goals of the analysis (e.g., quantification vs. chiral purity).

ParameterProtocol 1: GC-MSProtocol 2: LC-UV/MS
Analyte Form Volatile, thermally stable ester/amideDiastereomeric, UV-active derivative
Primary Goal Quantification, structural confirmationChiral purity, quantification
Key Reagents Isobutanol/HCl, TFAAMarfey's Reagent (FDAA), NaHCO₃
Instrumentation Gas Chromatograph-Mass SpectrometerLiquid Chromatograph with UV or MS detector
Key Advantage High sensitivity and selectivity of MSExcellent for enantiomeric separation
Key Consideration Requires complete dryness; multi-stepPotential for reagent-derived interferences

Conclusion

The derivatization protocols outlined in this application note provide robust and reliable methods for the chromatographic analysis of α-(trifluoromethyl)alanine. The two-step esterification/acylation procedure renders TFMA suitable for sensitive and selective GC-MS analysis. For enantiomeric purity assessment, pre-column derivatization with Marfey's reagent offers a proven method for creating diastereomers that are readily separable by standard reversed-phase LC. Successful implementation of these protocols requires careful attention to detail, particularly regarding the exclusion of moisture for GC methods and the proper use of standards and blanks for validation in all chromatographic analyses.

References

  • Phillips, A. A., et al. (2022). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 164, 104358.
  • Romero-Calle, D., et al. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
  • Kaufmann, Y., et al. (2025). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography–Mass Spectrometry Analysis for Protein Kinetics. Journal of Proteome Research.
  • Zhang, Y., et al. (2024). Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction. Analytical Chemistry.
  • Kaufmann, Y., et al. (2025). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. Journal of Proteome Research.
  • E-mail, P., et al. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry, 378(4), 983-991.
  • Kostyuk, N. G., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • Chintala, S. R., & Miller, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 53(5), 1096-1110.
  • Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids.
  • Lee, K. C., et al. (2006). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of the American Oil Chemists' Society, 83(4), 341-345.
  • Le, C., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1635.
  • Kostyuk, N. G., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Knapp, D. R. (2011). Derivatization Methods in GC and GC/MS.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2008).
  • USDA ARS. (2025). A comparison of derivatives of alanine and d-alanine used in gas chromatography-mass spectrometry analysis for protein kinetics. Journal of Proteome Research, 24(4).
  • Agilent Technologies. (2017).
  • Scriba, G. K. E. (2016). Contemporary Analysis of Chiral Molecules.
  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Sereda, O., & Soloshonok, V. A. (2012). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. The Journal of Organic Chemistry, 77(17), 7434-7440.
  • Einarsson, S., et al. (1987). New Automated Amino Acid Analysis by HPLC Precolumns Derviatization with Fluorenylmethyloxcarbonylchlorid.
  • BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]

  • Hori, T., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(3), 164.
  • Kim, H., et al. (2022). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 12(11), 1058.
  • Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 281-284.
  • Firl, N., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183.
  • Ashenhurst, J. (2023). Functional Groups In Organic Chemistry. Master Organic Chemistry.
  • Agilent Technologies. (2022, July 4). AdvanceBio Amino Acid Analysis [Video]. YouTube.

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Application Notes and Protocols: α-(Trifluoromethyl)alanine in Protein Engineering and Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of non-canonical amino acids represents a paradigm shift in protein engineering and drug design, offering the ability to imbue novel functionalities into peptides and proteins. Among these, α-(trifluoromethyl)alanine (Tfm-Ala) has emerged as a powerful tool for modulating the physicochemical and biological properties of biomolecules. The trifluoromethyl group, a bioisostere for the methyl group, introduces unique steric and electronic perturbations that can profoundly influence protein stability, folding, and enzymatic resistance. This comprehensive guide provides an in-depth exploration of the applications of Tfm-Ala, complete with detailed, field-proven protocols for its incorporation via solid-phase peptide synthesis and the subsequent characterization of the engineered proteins.

Introduction: The Transformative Potential of α-(Trifluoromethyl)alanine

α-(Trifluoromethyl)alanine is a non-proteinogenic amino acid characterized by the substitution of the three protons of the alanine methyl group with fluorine atoms. This seemingly subtle modification imparts a suite of powerful properties that can be harnessed by protein engineers and medicinal chemists.[1] The strong electron-withdrawing nature of the fluorine atoms significantly alters the electronic landscape of the amino acid, while the larger van der Waals radius of the trifluoromethyl group compared to a methyl group introduces considerable steric bulk.[2]

These fundamental changes translate into several key advantages:

  • Enhanced Proteolytic Stability: The steric hindrance and electronic effects of the Tfm group can dramatically increase the resistance of peptides to degradation by proteases.[3]

  • Modulation of Protein and Peptide Conformation: The introduction of the bulky and hydrophobic trifluoromethyl group can be used to enforce specific secondary structures or to disrupt aggregation-prone sequences.

  • Increased Hydrophobicity and Lipophilicity: The Tfm group significantly increases the local hydrophobicity, which can enhance membrane permeability and protein-protein interactions.[4]

  • ¹⁹F NMR Probe: The presence of the three fluorine atoms provides a sensitive and background-free spectroscopic handle for studying protein structure, dynamics, and ligand binding via ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5]

This guide will provide the practical knowledge and detailed protocols necessary to leverage these properties in your research.

Physicochemical Properties of α-(Trifluoromethyl)alanine

To effectively utilize Tfm-Ala in protein design, it is crucial to understand its fundamental physicochemical properties in comparison to its natural analog, alanine.

PropertyAlanine (Ala)α-(Trifluoromethyl)alanine (Tfm-Ala)Causality and Implication in Protein Design
Van der Waals Radius of Side Chain ~2.0 Å (for CH₃)~2.7 Å (for CF₃)The increased steric bulk of the CF₃ group can be used to create specific packing interactions within a protein core or to disrupt undesirable protein-protein interactions. It also contributes significantly to proteolytic resistance by sterically blocking the active sites of proteases.
Side Chain Hydrophobicity (logP) ~0.5~1.5The significantly higher hydrophobicity of the Tfm-Ala side chain can be exploited to enhance the stability of globular proteins through the hydrophobic effect. It can also be used to increase the lipophilicity of peptides, potentially improving their cell permeability.
pKa of α-amino group ~9.7~8.9The electron-withdrawing trifluoromethyl group lowers the pKa of the α-amino group, making it less basic. This can influence the overall charge of a peptide at a given pH and may affect its solubility and interaction with other molecules.
pKa of α-carboxyl group ~2.3~1.8The acidity of the α-carboxyl group is increased due to the inductive effect of the CF₃ group. This can also impact the net charge and isoelectric point of the peptide or protein.

Strategic Incorporation of Tfm-Ala: Applications and Design Considerations

The decision of where and how to incorporate Tfm-Ala into a protein or peptide sequence is paramount to achieving the desired outcome. The following sections outline key applications and the rationale behind strategic placement.

Engineering Proteolytic Resistance

A major hurdle in the development of therapeutic peptides is their rapid degradation by endogenous proteases. The incorporation of Tfm-Ala at or near the cleavage site can confer remarkable stability.

Design Principle: The bulky and electronically deactivating trifluoromethyl group can sterically hinder the approach of the protease and alter the electronic environment of the scissile bond, rendering it a poor substrate for enzymatic hydrolysis.

Workflow for Assessing Proteolytic Stability:

Proteolytic_Stability_Workflow cluster_synthesis Peptide Synthesis cluster_assay Protease Digestion Assay cluster_analysis Analysis Synth_Control Synthesize Control Peptide (with Ala) Incubate_Control Incubate Control Peptide with Protease Synth_Control->Incubate_Control Synth_Tfm Synthesize Tfm-Ala Peptide Incubate_Tfm Incubate Tfm-Ala Peptide with Protease Synth_Tfm->Incubate_Tfm Time_Points Collect Aliquots at Various Time Points Incubate_Control->Time_Points Incubate_Tfm->Time_Points HPLC_MS Analyze by RP-HPLC and Mass Spectrometry Time_Points->HPLC_MS Quantify Quantify Remaining Intact Peptide HPLC_MS->Quantify Compare Compare Degradation Rates Quantify->Compare

Caption: Workflow for evaluating the proteolytic stability of Tfm-Ala containing peptides.

Modulating Protein and Peptide Structure

The unique steric and hydrophobic properties of Tfm-Ala can be exploited to influence the secondary and tertiary structure of proteins.

Design Principles:

  • α-Helix Stabilization: While the intrinsic helical propensity of Tfm-Ala is lower than that of alanine, its hydrophobicity can contribute to the stability of amphipathic helices by participating in the hydrophobic face.

  • β-Sheet Disruption: The steric bulk of the trifluoromethyl group can disfavor the formation of β-sheets, making Tfm-Ala a useful tool for preventing peptide aggregation in amyloidogenic sequences.

Logical Relationship for Structural Modulation:

Structural_Modulation cluster_properties Physicochemical Properties cluster_effects Structural Effects Tfm_Ala α-(Trifluoromethyl)alanine Steric_Hindrance Increased Steric Hindrance Tfm_Ala->Steric_Hindrance Hydrophobicity Increased Hydrophobicity Tfm_Ala->Hydrophobicity Sheet_Disruption Disruption of β-Sheet Formation Steric_Hindrance->Sheet_Disruption Conformational_Constraint Local Conformational Constraint Steric_Hindrance->Conformational_Constraint Helix_Modulation Modulation of α-Helical Content Hydrophobicity->Helix_Modulation

Sources

Analytical methods for quantification of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Introduction: The Analytical Imperative for Novel Fluorinated Amino Acids

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a synthetic, non-proteinogenic amino acid. The strategic incorporation of a trifluoromethyl group at the α-position offers unique stereoelectronic properties, making it a valuable building block in medicinal chemistry. Its presence can significantly enhance the metabolic stability, conformational rigidity, and binding affinity of peptides and small molecule therapeutics. Consequently, the ability to accurately quantify this analyte in various matrices—from reaction mixtures to biological fluids—is paramount for pharmacokinetic studies, process optimization, and quality control.

This document provides detailed analytical methods for the sensitive and selective quantification of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. We present two robust, validated approaches: a primary method using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) for high-throughput analysis in biological matrices, and a secondary method employing Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization for orthogonal confirmation and analysis in chemical synthesis samples.

Method 1: HILIC-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

Method Rationale and Principle

The zwitterionic nature and high polarity of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid make it challenging to retain on traditional reversed-phase C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal separation mode, as it utilizes a polar stationary phase and a high organic content mobile phase to effectively retain and separate polar analytes.

Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The analyte is first ionized, typically using electrospray ionization (ESI) in positive mode, and the precursor ion corresponding to its mass-to-charge ratio (m/z) is selected. This precursor ion is then fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for quantification even at very low concentrations in complex matrices like plasma or urine.

Experimental Workflow: HILIC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma/Urine Sample (e.g., 50 µL) P2 Add Internal Standard (e.g., ¹³C,¹⁵N-labeled analyte) P1->P2 P3 Protein Precipitation (e.g., 200 µL Acetonitrile) P2->P3 P4 Vortex & Centrifuge (14,000 rpm, 10 min) P3->P4 P5 Collect Supernatant P4->P5 P6 Inject into LC-MS/MS P5->P6 A1 HILIC Separation (Amide Column) P6->A1 Injection A2 ESI+ Ionization A1->A2 A3 MS/MS Detection (MRM) Precursor -> Product Ions A2->A3 D1 Peak Integration A3->D1 Data Acquisition D2 Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) D1->D2 D3 Quantification of Unknowns D2->D3

Caption: HILIC-MS/MS workflow for bioanalytical quantification.

Step-by-Step Protocol: HILIC-MS/MS
  • Preparation of Standards and Internal Standard (IS):

    • Prepare a 1 mg/mL stock solution of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid in 50:50 methanol:water.

    • Serially dilute the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare a 100 ng/mL stock solution of a suitable internal standard (e.g., an isotopically labeled version of the analyte or a structural analog like 2-amino-2-methylpropanoic acid).

  • Sample Preparation (Plasma):

    • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 100 ng/mL internal standard solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

ParameterCondition
LC System High-Performance Liquid Chromatography System
Column HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Analyte: m/z 158.1 → 114.1 (Quantifier), m/z 158.1 → 68.1 (Qualifier) IS (example): m/z 104.1 → 58.1
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 450°C
  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in unknown samples from the calibration curve.

Expected Performance Characteristics
ParameterExpected Value
Linearity (r²) > 0.995
Lower Limit of Quant. 1-5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Matrix Effect Minimal with HILIC and stable IS
Recovery > 85%

Method 2: GC-MS with Derivatization for Purity and Process Control

Method Rationale and Principle

Gas Chromatography requires analytes to be volatile and thermally stable. Amino acids, being zwitterionic, have low volatility and will decompose at high temperatures. Therefore, a chemical derivatization step is mandatory. A common and effective strategy is a two-step process:

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) using an alcohol in acidic conditions.

  • Acylation: The amino group is acylated (e.g., using trifluoroacetic anhydride, TFAA) to further reduce polarity and increase volatility.

This process yields a derivative that is amenable to GC separation and MS detection. This method is exceptionally robust for analyzing the purity of the synthesized compound and for monitoring its concentration in organic reaction mixtures where the HILIC-MS/MS method may be less suitable.

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Aliquot Sample (e.g., 100 µL in reaction solvent) P2 Evaporate to Dryness (Nitrogen stream) P1->P2 P3 Step 1: Esterification (e.g., 3N HCl in n-Propanol, 110°C) P2->P3 P4 Evaporate Reagent P3->P4 P5 Step 2: Acylation (e.g., TFAA in Ethyl Acetate, 60°C) P4->P5 P6 Inject into GC-MS P5->P6 A1 GC Separation (e.g., DB-5ms column) P6->A1 Injection A2 Electron Ionization (EI) A1->A2 A3 MS Detection (Full Scan or SIM) A2->A3 D1 Peak Integration A3->D1 Data Acquisition D2 Calibration & Quantification D1->D2

Caption: GC-MS workflow including the essential two-step derivatization.

Step-by-Step Protocol: GC-MS
  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid in a suitable organic solvent like methanol.

    • Create calibration standards by diluting the stock solution in the reaction solvent or a compatible solvent.

  • Derivatization Procedure:

    • Pipette 100 µL of the sample or standard into a glass reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Esterification: Add 200 µL of 3N HCl in n-propanol. Cap the vial tightly and heat at 110°C for 60 minutes.

    • Cool the vial to room temperature and evaporate the reagent under a nitrogen stream.

    • Acylation: Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

ParameterCondition
GC System Gas Chromatograph with Mass Selective Detector
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250°C
Injection Mode Splitless (or Split 10:1 for concentrated samples)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp at 15°C/min to 280°C, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Full Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification
  • Data Analysis:

    • Identify the derivatized analyte peak by its retention time and mass spectrum.

    • For quantification, use a characteristic ion from the mass spectrum (e.g., the molecular ion or a major fragment) in SIM mode.

    • Generate a calibration curve by plotting the peak area against concentration and determine the amount in unknown samples.

Method Validation and Trustworthiness

Both protocols described are designed to be self-validating systems. The use of an internal standard in the LC-MS/MS method corrects for variations in sample preparation and instrument response. For both methods, a full validation should be performed according to International Council for Harmonisation (ICH) guidelines, assessing:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the analyte's retention time in blank samples.

  • Linearity and Range: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels (low, mid, high) on different days.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Robustness: The method's resilience to small, deliberate variations in parameters like mobile phase composition, temperature, or flow rate.

References

  • Principles of HILIC: Prymula, K., et al. (2020). A guide to HILIC – Hydrophilic Interaction Liquid Chromatography. Restek Corporation. [Link]

  • Amino Acid Derivatization for GC: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]

  • Bioanalytical Method Validation Guidelines: U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH Validation Guidelines: International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link]

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the synthesis of this important fluorinated amino acid. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to ensure you can achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, and which is recommended for high yield?

The two primary synthetic routes for 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid are the Strecker synthesis and methods involving chiral auxiliaries , such as Ni(II) Schiff base complexes.

  • Strecker Synthesis: This is a classical and often cost-effective method for α-amino acid synthesis.[1][2] It involves a one-pot, three-component reaction between 1,1,1-trifluoroacetone, an ammonia source, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[1] While straightforward, this method can suffer from low yields due to side reactions and challenges in the hydrolysis of the sterically hindered and electron-deficient aminonitrile.

  • Chiral Auxiliary Methods (e.g., Ni(II) Complexes): These methods offer better stereocontrol and can lead to higher yields of the desired enantiomer. They typically involve the alkylation of a chiral glycine equivalent, often a Ni(II) complex of a Schiff base, followed by hydrolysis to release the amino acid. While potentially higher-yielding, this route involves more steps and requires careful optimization of both the alkylation and hydrolysis stages.

Recommendation: For initial attempts and smaller-scale syntheses where racemic product is acceptable, the Strecker synthesis can be a viable option. For larger-scale production and when enantiopurity is critical, a chiral auxiliary method is generally recommended, despite its complexity.

Troubleshooting Guide: The Strecker Synthesis Route

The Strecker synthesis for 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid can be depicted as a two-step process. Understanding the potential pitfalls in each step is crucial for optimizing your yield.

Strecker_Synthesis Start Starting Materials: 1,1,1-Trifluoroacetone Ammonia Source (e.g., NH4Cl) Cyanide Source (e.g., NaCN) Step1 Step 1: Aminonitrile Formation Start->Step1 Intermediate α-Aminonitrile Intermediate Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Product 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid Step2->Product Ni_Complex_Synthesis Start Starting Materials: Ni(II) Complex of Glycine Schiff Base Base (e.g., K2CO3) Alkylating Agent Step1 Step 1: Diastereoselective Alkylation Start->Step1 Intermediate Alkylated Ni(II) Complex Step1->Intermediate Step2 Step 2: Hydrolysis & Auxiliary Removal Intermediate->Step2 Product Enantiomerically Enriched 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid Step2->Product

Sources

Technical Support Center: Challenges in Coupling α-(Trifluoromethyl)alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers incorporating α-(Trifluoromethyl)alanine (Tfm-Ala) into their peptide synthesis workflows. The unique electronic and steric properties of the trifluoromethyl (CF₃) group, while beneficial for modulating peptide conformation and bioactivity, present significant challenges during solid-phase peptide synthesis (SPPS) and solution-phase coupling.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies.

I. Core Challenges: Understanding the "Why"

The difficulties in coupling Tfm-Ala, and subsequently coupling to the N-terminus of a Tfm-Ala residue, stem from two primary factors:

  • Steric Hindrance: The bulky trifluoromethyl group at the α-carbon creates significant steric congestion. This physically impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide, and vice-versa. This is a common issue with α,α-disubstituted amino acids.[3][4]

  • Electronic Effects: The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[5] This property has a profound impact on the reactivity of the adjacent amine and carboxyl groups:

    • Reduced Nucleophilicity of the Amine: The strong inductive effect of the CF₃ group significantly decreases the electron density on the α-amino group. This lowered nucleophilicity makes it a much poorer reactant for attacking the activated carboxyl group of the next amino acid to be coupled.

    • Reduced Basicity: The electron-withdrawing nature of the CF₃ group also reduces the basicity of the α-amino group, which can affect reaction kinetics.

These combined effects lead to sluggish and often incomplete coupling reactions, resulting in deletion sequences and difficult purifications.

II. Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the incorporation of Tfm-Ala.

FAQ 1: My coupling of Fmoc-Tfm-Ala-OH onto the growing peptide chain is inefficient. What can I do?

Answer: Coupling the carboxyl group of Tfm-Ala is generally less problematic than coupling to its N-terminus, but its steric bulk can still slow the reaction. If you are observing low coupling efficiency, consider the following:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, may be insufficient. More potent activating agents are recommended.[6]

    • Uronium/Aminium Reagents: HBTU, TBTU, and HCTU are generally effective.[6][7] HATU, which forms a highly reactive OAt ester, is often considered one of the most efficient reagents for difficult couplings and is a strong choice here.[7]

    • Phosphonium Reagents: PyBOP and PyAOP are excellent alternatives.[7] Phosphonium reagents are often preferred for slow reactions as they do not have the side reaction of guanidinylation that can occur with uronium reagents when used in excess or during prolonged reaction times.[7]

  • Reaction Conditions:

    • Double Coupling: Perform the coupling reaction twice. After the first coupling and a thorough wash, repeat the procedure with a fresh solution of the amino acid and coupling reagents. This is a common strategy for difficult couplings.[8]

    • Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-6 hours or even overnight. Monitor the reaction using a qualitative test like the Kaiser test to assess the presence of free amines.

    • Temperature: Gently warming the reaction vessel to 30-40°C can increase the reaction rate. However, this should be done with caution as elevated temperatures can increase the risk of side reactions, including racemization.

FAQ 2: The main problem is coupling the next amino acid onto the N-terminus of Tfm-Ala. The Kaiser test remains strongly positive. What is the root cause and how do I solve it?

Answer: This is the most significant challenge. The severely reduced nucleophilicity of the Tfm-Ala α-amino group is the primary culprit. Standard coupling protocols are almost guaranteed to fail.

The Causality: The electron-withdrawing CF₃ group pulls electron density away from the nitrogen atom, making it a very poor nucleophile. The incoming activated amino acid (e.g., an OBt or OAt ester) is not attacked efficiently, leading to a failed reaction.

Solutions & Protocols:

  • Strategy 1: Use of Highly Reactive Acylating Species

    The key is to increase the electrophilicity of the incoming amino acid's carboxyl group to overcome the poor nucleophilicity of the Tfm-Ala amine.

    • Amino Acid Halides (Chlorides/Fluorides): Converting the incoming Fmoc-amino acid to its corresponding acid chloride or fluoride creates a highly reactive acylating agent.[9]

      • Amino Acid Chlorides: Can be prepared by treating the Fmoc-amino acid with thionyl chloride (SOCl₂) or Ghosez's reagent.[9] The coupling is then performed, often in the absence of a base or with a non-nucleophilic base like collidine.[6][9]

      • Amino Acid Fluorides: Can be generated in situ using reagents like TFFH.[10] These are often more stable and less prone to racemization than acid chlorides.

    Experimental Protocol: Coupling via Fmoc-Amino Acid Chloride
    • Preparation of Fmoc-AA-Cl: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the Fmoc-amino acid (3 eq. relative to resin substitution) in anhydrous DCM. Add oxalyl chloride or thionyl chloride (1.5 eq.) dropwise at 0°C. Allow the reaction to stir at room temperature for 1-2 hours. Remove the solvent and excess reagent in vacuo to yield the Fmoc-amino acid chloride, which should be used immediately.

    • Coupling: Swell the resin (which has Tfm-Ala at the N-terminus, confirmed by a positive Kaiser test after Fmoc deprotection).

    • Dissolve the freshly prepared Fmoc-amino acid chloride in anhydrous DCM or THF.

    • Add the solution to the reaction vessel. If required, add a non-nucleophilic base like 2,4,6-collidine (3 eq.).

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DCM, DMF, and IPA.

    • Perform a Kaiser test to confirm the completion of the coupling. If it is still positive, a second coupling may be attempted.

  • Strategy 2: The Dipeptide Building Block Approach

    This is often the most reliable, albeit more synthetically demanding, strategy. It completely bypasses the difficult on-resin coupling step.[9]

    • Concept: Synthesize a dipeptide unit, for example, Fmoc-Ala-Tfm-Ala-OH, in solution phase where reaction conditions can be more rigorously controlled and higher concentrations can be used. This solution-phase coupling is still challenging but more manageable.

    • Implementation: Once the dipeptide is synthesized and purified, it is coupled onto the resin-bound peptide using standard, robust coupling reagents (e.g., HATU/DIPEA). This subsequent coupling involves the much more reactive amine of the preceding residue on the resin, not the deactivated Tfm-Ala amine.

Workflow: Dipeptide Building Block Strategy

G cluster_0 Solution Phase Synthesis cluster_1 Solid Phase Peptide Synthesis (SPPS) A Fmoc-AA-OH + H-Tfm-Ala-OR B Couple with potent reagents (e.g., EDC/HOBt) A->B C Fmoc-AA-Tfm-Ala-OR B->C D Deprotect ester (e.g., saponification) C->D E Fmoc-AA-Tfm-Ala-OH (Dipeptide Building Block) D->E G Couple Dipeptide Block using HATU/DIPEA E->G F Resin-Bound Peptide (H-Peptide-Resin) F->G H Fmoc-AA-Tfm-Ala-Peptide-Resin G->H

Caption: Dipeptide synthesis workflow.

FAQ 3: Are there any specific protecting group strategies I should consider for Tfm-Ala?

Answer: Standard Fmoc/tBu or Boc/Bzl strategies are generally compatible with Tfm-Ala itself. The key consideration is not the protecting group on Tfm-Ala, but ensuring that all other protecting groups on the peptide are robust enough to withstand the potentially harsher conditions (e.g., extended coupling times, use of acid halides) needed to incorporate it. Ensure that side-chain protecting groups (like Trt, Pbf, tBu) are fully intact after the difficult coupling steps.[11]

FAQ 4: Does the incorporation of Tfm-Ala lead to any common side reactions?

Answer: The primary side reaction is the formation of deletion sequences due to incomplete coupling. However, under forcing conditions, other issues can arise:

  • Racemization: Using highly activating reagents or elevated temperatures increases the risk of epimerization, particularly at the C-terminus of the activated amino acid being coupled to Tfm-Ala. The use of additives like Oxyma Pure or HOBt helps to suppress this.

  • Guanidinylation: As mentioned, if you use an excess of uronium/aminium reagents (HBTU, HATU) for an extended period to force the coupling, the free N-terminal amine of your Tfm-Ala residue can be guanidinylated, which terminates the chain.[7] This is a strong argument for using phosphonium-based reagents (PyBOP, PyAOP) or the acid halide method for this specific step.[7]

Decision Logic: Choosing a Coupling Strategy for AA → Tfm-Ala

G node_s node_s start Coupling to N-terminus of Tfm-Ala? q1 Is dipeptide building block available/synthesized? start->q1 a1 Use Dipeptide Block with standard HATU coupling q1->a1 Yes q2 Willing to use highly reactive reagents? q1->q2 No a2 Use Fmoc-AA-Cl/F method q2->a2 Yes a3 Use potent phosphonium reagent (PyAOP) with extended time/double coupling q2->a3 No fail High risk of incomplete coupling and deletion sequences a3->fail Monitor closely

Caption: Strategy selection for the critical coupling step.

III. Summary of Recommendations

For successful incorporation of α-(Trifluoromethyl)alanine, a departure from standard protocols is necessary. The following table summarizes the recommended reagents and strategies based on the specific coupling step.

Coupling StepPrimary ChallengeRecommended Reagent ClassRecommended StrategyKey Consideration
Fmoc-Tfm-Ala-OH → H-Peptide-Resin Steric HindranceUronium (HATU, HCTU) or Phosphonium (PyAOP, PyBOP)[7]Extended coupling time (2-4h), Double couplingEnsure complete reaction to avoid a complex mixture for the next, more difficult step.
Fmoc-AA-OH → H-Tfm-Ala-Peptide-Resin Steric Hindrance + Severe Electronic Deactivation1. Dipeptide Block2. Amino Acid Halides3. Phosphonium Reagents1. (Most Robust) Synthesize dipeptide in solution and couple to resin.[9]2. Convert incoming AA to acid chloride/fluoride.[9]3. Use PyAOP/PyBOP with extended time and/or heat.Avoid uronium reagents to prevent guanidinylation side reaction during long reaction times.[7]

By understanding the underlying chemical principles and proactively employing these advanced strategies, researchers can overcome the hurdles associated with α-(Trifluoromethyl)alanine and successfully synthesize these valuable modified peptides.

IV. References

  • Rojas, C. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • American Chemical Society. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications.

  • Brigaud, T., et al. (2024). Synthesis of Boc protected α-Tfm-Ala. ResearchGate.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • O'Hagan, D. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.

  • National Institutes of Health. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.

  • Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • CHIMIA. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides.

  • Nanyang Technological University. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE.

  • Freie Universität Berlin. (2023). Polyfluorinated Peptides – Establishing A Novel Class Of Biopolymers.

  • ACS Publications. Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. The Journal of Organic Chemistry.

  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.

  • ResearchGate. (2025). Conformational properties of peptides incorporating a fluorinated pseudoproline residue.

  • PubMed Central. Practical N-to-C peptide synthesis with minimal protecting groups.

  • Semantic Scholar. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.

  • ResearchGate. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid.

  • PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

  • PubMed Central. Superelectrophiles and the effects of trifluoromethyl substituents.

  • Thermo Fisher Scientific. TECHNICAL NOTE.

  • Synfacts. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.

  • ACS Publications. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society.

  • ResearchGate. (2025). Synthesis of N-trifluoromethyl amides from carboxylic acids.

  • RSC Publishing. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics.

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings.

  • ResearchGate. (2025). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.

  • PubMed Central. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

  • ACS Publications. Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry.

  • PubMed. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain.

  • PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.

  • ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.

  • Sciety. Unified Electrochemical eFluorination of Amines to Thiocarbamoyl Fluorides, N-trifluoromethyl Amines, and Carbamoyl Fluorides.

  • Peptides.co.uk. Optimizing Peptide Coupling: Key Techniques.

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

  • ResearchGate. (2025). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin.

Sources

Technical Support Center: Purification of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)- and (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the unique challenges presented by this fluorinated α-amino acid. The presence of the trifluoromethyl group introduces specific chemical properties that require careful consideration during purification. This resource offers field-proven insights and validated protocols to help you achieve high enantiomeric purity.

I. Troubleshooting Guide: Chiral Chromatography (HPLC & SFC)

Chiral chromatography is a primary method for the analytical and preparative separation of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid enantiomers. However, achieving optimal resolution can be challenging. This section addresses common issues encountered during High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions & Troubleshooting

Q1: I am seeing poor peak resolution or no separation of enantiomers on my chiral HPLC column. What are the likely causes and how can I fix this?

A1: Poor resolution is a common issue and can stem from several factors. The trifluoromethyl group in your analyte can influence its interaction with the chiral stationary phase (CSP). Here is a systematic approach to troubleshooting:

  • Chiral Stationary Phase (CSP) Selection: Not all CSPs are effective for all racemates. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® and Chiralcel® series), are often a good starting point for trifluoromethyl-substituted compounds.[1] If you are not achieving separation, consider screening different types of CSPs. Macrocyclic glycopeptide-based CSPs can also be effective for polar and ionic compounds like amino acids.

  • Mobile Phase Composition: The composition of the mobile phase is critical for chiral recognition.

    • For Normal Phase HPLC: A typical mobile phase consists of a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol). The percentage of the alcohol modifier significantly impacts retention and resolution. Start with a low percentage of modifier (e.g., 5-10%) and gradually increase it.

    • For Reversed-Phase HPLC: A mobile phase of water/acetonitrile or water/methanol with an acidic additive (e.g., formic acid, trifluoroacetic acid) is common. The pH of the mobile phase can influence the ionization state of the amino acid and its interaction with the CSP.

    • For SFC: Carbon dioxide is the primary mobile phase, modified with a polar solvent, typically an alcohol like methanol.[2][3] Additives (acidic, basic, or neutral) can improve peak shape and selectivity by interacting with residual silanol groups on the stationary phase.[4]

  • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process.[5] Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution. Lower temperatures often enhance enantioselectivity.

  • Flow Rate: A slower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[5]

Q2: My peaks are tailing significantly. What could be the cause and how do I resolve it?

A2: Peak tailing can be caused by several factors, particularly with polar and potentially chelating compounds like amino acids.[6][7]

  • Secondary Interactions: The amino and carboxylic acid groups can have unwanted interactions with active sites (e.g., residual silanols) on the silica support of the CSP.

    • Solution: Add a mobile phase additive. For acidic compounds, a small amount of a stronger acid like trifluoroacetic acid can help. For basic compounds (or the amine group of your amino acid), an amine modifier like diethylamine (DEA) or triethylamine (TEA) can improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[8]

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase.[1]

Q3: I'm developing a preparative SFC method and my recovery is low. Where could my product be going?

A3: Low recovery in preparative SFC can be frustrating. Here are a few potential culprits:

  • Analyte Precipitation: The solubility of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid in the supercritical fluid mixture might be limited. As the CO2 expands and evaporates post-separation, the analyte can precipitate if the modifier concentration is too low to keep it dissolved.

    • Solution: Increase the percentage of the co-solvent (modifier) in the mobile phase. You can also optimize the temperature and pressure of the collection vessel to control the rate of CO2 evaporation.

  • Aerosol Formation: Fine particles of the analyte can be carried away as an aerosol during the depressurization and collection step.

    • Solution: Optimize the design of your collection system. Using a cyclone separator or passing the outlet stream through a solvent trap can help capture these fine particles.

  • Adsorption: The analyte may be adsorbing to parts of the system, such as tubing or collection vessels.

    • Solution: Ensure all surfaces are properly passivated. Rinsing the system with a strong solvent after each run can help recover any adsorbed material.

Workflow for Chiral Method Development (HPLC/SFC)

G start Racemic 2-Amino-3,3,3-trifluoro- 2-methylpropanoic acid Sample csp_screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->csp_screening mobile_phase_opt Optimize Mobile Phase (Modifier & Additives) csp_screening->mobile_phase_opt temp_flow_opt Optimize Temperature & Flow Rate mobile_phase_opt->temp_flow_opt analysis Analyze Resolution (Rs) & Peak Shape temp_flow_opt->analysis no_separation No or Poor Separation analysis->no_separation good_separation Good Separation (Rs > 1.5) analysis->good_separation preparative_scale_up Scale-up to Preparative Chromatography no_separation->csp_screening Try different CSP good_separation->preparative_scale_up G start Racemic 2-Amino-3,3,3-trifluoro- 2-methylpropanoic acid derivative enzyme_screening Screen Enzymes (e.g., Lipases, Proteases) start->enzyme_screening condition_opt Optimize Reaction Conditions (pH, Temperature, Solvent) enzyme_screening->condition_opt monitor_reaction Monitor Reaction Progress (Target ~50% Conversion) condition_opt->monitor_reaction stop_reaction Stop Reaction at ~50% Conversion monitor_reaction->stop_reaction separation Separate Product from Unreacted Substrate stop_reaction->separation analysis Analyze Enantiomeric Excess (ee) of Both Fractions separation->analysis low_selectivity Low E-value analysis->low_selectivity high_selectivity High E-value analysis->high_selectivity low_selectivity->enzyme_screening Try different enzyme

Sources

Technical Support Center: Synthesis of Enantiopure 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and challenging chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to help you maintain the stereochemical integrity of your material throughout the synthetic process.

Introduction: The Unique Challenge of a Quaternary α-Amino Acid

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is an α,α-disubstituted amino acid, meaning it possesses a quaternary stereocenter at the α-carbon. This structural feature presents a significant departure from typical amino acid chemistry. The absence of an α-hydrogen atom means that the common pathway for racemization—enolization via deprotonation of the α-carbon—is not operative.[1] While this imparts considerable stability to the final product against racemization, it shifts the challenge of maintaining enantiopurity entirely to the synthetic route itself. Any loss of stereochemical control during a synthetic transformation is irreversible.

This guide will walk you through the common synthetic strategies and highlight the critical junctures where stereochemical integrity can be compromised. We will explore preventative measures, troubleshooting tips, and analytical methods to ensure you can confidently produce and verify the enantiopurity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My final product is racemic. I thought this molecule was resistant to racemization. What happened?

A1: You are correct that the final product is highly resistant to racemization due to the lack of an α-proton. If you have a racemic final product, the loss of stereochemistry almost certainly occurred during one of the synthetic steps. This could be due to a non-stereoselective reaction, the use of a racemic starting material, or harsh reaction conditions that led to the cleavage and reformation of bonds at the stereocenter. It is crucial to assess the enantiomeric purity of your starting materials and key intermediates.

Q2: I am using a chiral auxiliary for my synthesis. At what stage should I remove it?

A2: The chiral auxiliary should be removed as late as possible in the synthetic sequence.[2] Any transformations performed after the removal of the auxiliary on a molecule with other potentially reactive sites could risk compromising the stereocenter, although this is less likely for this specific quaternary amino acid. The key is to ensure the removal conditions for the auxiliary are mild enough not to affect the newly formed stereocenter.

Q3: Can I use basic conditions during my synthesis or work-up?

A3: While the final amino acid is resistant to base-catalyzed racemization at the α-carbon, certain precursors or intermediates in your synthesis may not be. For example, if you are performing an alkylation of a chiral glycine enolate equivalent, the presence of a strong base is required to form the enolate. The key is to use a non-nucleophilic, sterically hindered base and to carefully control the temperature and reaction time to prevent side reactions. Always consider the stability of your specific intermediates to the reaction conditions.

Q4: What is the best way to confirm the enantiomeric purity of my final product?

A4: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[3][4] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for accurate determination of the enantiomeric excess (ee). Another common method involves derivatizing the amino acid with a chiral agent to form diastereomers, which can then be separated by standard chromatography techniques (e.g., GC or HPLC) or analyzed by NMR spectroscopy.

Q5: My synthesis resulted in a mixture of enantiomers. Can I resolve the final product?

A5: Yes, resolution of the racemic amino acid is a viable strategy. This can be achieved through several methods:

  • Classical resolution: Formation of diastereomeric salts by reacting the racemic amino acid with a chiral acid or base, followed by fractional crystallization.[5][6]

  • Enzymatic resolution: Using an enzyme, such as a lipase or an aminoacylase, that selectively reacts with one enantiomer.[7][8]

  • Preparative chiral chromatography: Separating the enantiomers on a larger scale using a chiral stationary phase.

Troubleshooting Guides for Synthetic Methodologies

The synthesis of enantiopure 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid can be approached through several strategies. Below are troubleshooting guides for the most common methods.

Method 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing amino acids.[9] For α,α-disubstituted amino acids, a ketone (in this case, trifluoroacetone) is used as the starting material.[10] An asymmetric Strecker reaction typically involves a chiral amine or a chiral catalyst to induce stereoselectivity.

Experimental Protocol: General Asymmetric Strecker Synthesis

  • Imine Formation: Reaction of trifluoroacetone with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.

  • Cyanide Addition: Addition of a cyanide source (e.g., TMSCN) to the chiral imine, often in the presence of a Lewis acid catalyst, to form a chiral α-aminonitrile.

  • Hydrolysis: Hydrolysis of the nitrile and cleavage of the chiral auxiliary under acidic conditions to yield the target amino acid.

Troubleshooting and Prevention of Racemization

Potential Issue Root Cause Preventative Measures & Solutions
Low Diastereoselectivity in Cyanide Addition - Ineffective chiral auxiliary.- Non-optimal reaction temperature.- Inappropriate Lewis acid catalyst.- Screen different chiral auxiliaries. (R)-phenylglycine amide has shown success in crystallization-induced asymmetric transformations.[11]- Perform the reaction at low temperatures (-78 °C to -20 °C) to enhance stereocontrol.- Optimize the Lewis acid catalyst; different imines may require different catalysts for optimal results.
Racemization during Hydrolysis - Harsh acidic conditions.- Prolonged reaction times at elevated temperatures.- Use milder hydrolysis conditions. A two-step hydrolysis (e.g., HCl in acetic acid followed by water) can sometimes be more effective and less prone to side reactions.- Keep hydrolysis times and temperatures to a minimum. Monitor the reaction closely by TLC or LC-MS.
Epimerization of the Aminonitrile - The α-aminonitrile intermediate can be susceptible to epimerization under certain conditions, especially if there are any acidic protons on the chiral auxiliary.- Use a chiral auxiliary that does not have acidic protons near the stereocenter.- After the cyanide addition, proceed to the hydrolysis step without unnecessary delay or exposure to harsh conditions.
Method 2: Chiral Auxiliary-Based Alkylation

This approach involves attaching a chiral auxiliary to a glycine or alanine synthon, followed by diastereoselective alkylation to introduce the methyl and trifluoromethyl groups.

Experimental Protocol: General Chiral Auxiliary Approach (using an oxazolidinone auxiliary)

  • Acylation: Acylate a chiral oxazolidinone (e.g., Evans auxiliary) with a suitable carboxylic acid derivative.

  • Enolate Formation: Deprotonation with a strong, non-nucleophilic base (e.g., LDA or LiHMDS) at low temperature to form a chiral enolate.

  • Alkylation: Sequential reaction with an electrophilic methyl source (e.g., methyl iodide) and a trifluoromethyl source.

  • Auxiliary Cleavage: Hydrolysis of the auxiliary to release the desired amino acid.

Troubleshooting and Prevention of Racemization

Potential Issue Root Cause Preventative Measures & Solutions
Poor Diastereoselectivity during Alkylation - Incomplete enolate formation.- Non-optimal reaction temperature.- Steric hindrance from the substrate or electrophile.- Ensure complete deprotonation by using a slight excess of a strong base at low temperature (-78 °C).- The choice of solvent and the presence of additives like LiCl can significantly impact diastereoselectivity.[12]- The order of addition of the alkylating agents is critical.
Racemization of the Enolate - If the enolate is not stable, it can racemize before alkylation.- Maintain a low reaction temperature (-78 °C) throughout the enolate formation and alkylation steps.- Use aprotic solvents to prevent proton exchange.
Racemization during Auxiliary Cleavage - Harsh hydrolysis conditions (strong acid or base at high temperatures).- Use mild cleavage conditions, such as lithium hydroperoxide (LiOOH) for Evans auxiliaries.- If acidic hydrolysis is necessary, use the mildest conditions possible and monitor the reaction carefully.
Method 3: Enzymatic Resolution

This method starts with a racemic mixture of the amino acid or a precursor and uses an enzyme to selectively transform one enantiomer, allowing for separation.

Experimental Protocol: General Enzymatic Resolution of an Amino Ester

  • Racemic Synthesis: Synthesize the racemic amino acid or its ester derivative.

  • Enzymatic Hydrolysis: Incubate the racemic amino ester with a lipase (e.g., Candida antarctica lipase B) in a buffered aqueous solution. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

  • Separation: Separate the unreacted ester (one enantiomer) from the carboxylic acid (the other enantiomer) by extraction or chromatography.

  • Hydrolysis: Hydrolyze the remaining ester to obtain the other enantiomer of the amino acid.

Troubleshooting and Optimization

Potential Issue Root Cause Preventative Measures & Solutions
Low Enantioselectivity (Low ee) - The chosen enzyme is not selective for the substrate.- Non-optimal pH, temperature, or solvent.- Screen a variety of commercially available enzymes (lipases, proteases, etc.).- Optimize the reaction conditions (pH, temperature, co-solvents) for the specific enzyme and substrate.- The choice of ester group (methyl, ethyl, etc.) can influence the enzyme's selectivity.
Slow Reaction Rate - Low enzyme activity.- Poor substrate solubility.- Increase the enzyme loading.- Use a co-solvent (e.g., THF, t-butanol) to improve the solubility of the substrate, but ensure it does not denature the enzyme.- Optimize pH and temperature for enzyme activity.
Difficult Separation of Products - Similar polarities of the starting material and product.- After the enzymatic reaction, derivatize the remaining amino group or the newly formed carboxylic acid to alter its polarity before chromatographic separation.

Analytical Methods for Determining Enantiomeric Purity

Accurate determination of enantiomeric excess (ee) is critical.

Chiral HPLC Protocol
  • Derivatization (if necessary): While some α,α-disubstituted amino acids can be analyzed directly, derivatization of the amino group (e.g., with Fmoc-Cl or dansyl chloride) or the carboxyl group can improve peak shape and resolution.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Common CSPs for amino acids include those based on cyclodextrins, macrocyclic antibiotics (like vancomycin), or Pirkle-type phases.[4][13]

  • Mobile Phase Optimization: Start with a standard mobile phase (e.g., hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid for amine-containing analytes) and optimize the composition to achieve baseline separation of the enantiomers.

  • Detection: Use a UV detector at a wavelength where the analyte or its derivative absorbs.

  • Quantification: Integrate the peak areas for both enantiomers to calculate the enantiomeric excess: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Data Summary: Comparison of Synthetic Strategies

Synthetic Strategy Typical Enantiomeric Excess (ee) Advantages Disadvantages
Asymmetric Strecker Synthesis 70-95%- Uses readily available starting materials.[11]- Can be performed on a large scale.- Diastereoselectivity can be highly dependent on the substrate and conditions.- Hydrolysis step can be harsh.
Chiral Auxiliary-Based Alkylation >98%- High levels of stereocontrol are achievable.- Well-established and reliable methods.- Multi-step synthesis.- The cost of the chiral auxiliary can be high.
Enzymatic Resolution >99%- Can provide very high enantiopurity.[7]- Environmentally friendly (mild conditions).- Requires screening to find a suitable enzyme.- The maximum theoretical yield for one enantiomer is 50% without a racemization step.

Visualizing the Workflow

Decision Tree for Synthetic Strategy Selection

G start Goal: Synthesize enantiopure 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid q1 Is a racemic mixture acceptable followed by resolution? start->q1 q2 Is high stereoselectivity from the start a primary concern? q1->q2 No res_path Resolution-Based Approach q1->res_path Yes asym_path Asymmetric Synthesis Approach q2->asym_path enzymatic Enzymatic Resolution res_path->enzymatic classical Classical Resolution (Diastereomeric Salts) res_path->classical strecker Asymmetric Strecker Synthesis asym_path->strecker Cost-effective, large scale auxiliary Chiral Auxiliary Method asym_path->auxiliary Highest stereocontrol desired

Caption: Decision tree for selecting a synthetic strategy.

Chiral Auxiliary Workflow

G cluster_prep Preparation cluster_stereo Stereocenter Formation cluster_final Final Steps start Chiral Auxiliary (e.g., Evans Oxazolidinone) acyl Acylation with protected amino acid start->acyl enolate Enolate Formation (LDA, -78°C) acyl->enolate alkyl Alkylation (e.g., MeI) enolate->alkyl Critical Step: Maintain low temp. cleave Auxiliary Cleavage (Mild Conditions) alkyl->cleave purify Purification cleave->purify analyze Chiral HPLC Analysis purify->analyze

Sources

Technical Support Center: Refining Purification Protocols for Trifluoromethylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trifluoromethylated (CF3) peptides. The introduction of a trifluoromethyl group into a peptide backbone is a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cellular uptake. However, this modification also introduces unique and significant challenges to the purification process, primarily due to the altered physicochemical properties of the peptide.

This guide provides in-depth, experience-driven advice to help you navigate these challenges. We will move from foundational questions to specific, actionable troubleshooting steps, ensuring you can develop robust and efficient purification protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when first approaching the purification of CF3-peptides.

Q1: Why is the purification of trifluoromethylated peptides often more challenging than their non-fluorinated analogs?

A1: The difficulty stems from the unique properties of the trifluoromethyl group. The high electronegativity of fluorine atoms makes the -CF3 group a strong electron-withdrawing moiety, which can alter the pKa of nearby ionizable groups. More significantly, it drastically increases the hydrophobicity of the local peptide region. This heightened hydrophobicity leads to stronger interactions with reversed-phase (RP) HPLC stationary phases, often resulting in broader peaks, longer retention times, and poor resolution from closely-related hydrophobic impurities.

Q2: How does the -CF3 group typically affect peptide retention time in RP-HPLC?

A2: In nearly all cases, adding a -CF3 group will increase the retention time on a reversed-phase column (like C18 or C8) compared to its non-fluorinated counterpart. The peptide becomes more non-polar, leading to a stronger affinity for the hydrophobic stationary phase. This requires a higher concentration of organic solvent (like acetonitrile) to elute the peptide from the column. This effect can be so pronounced that standard gradients used for conventional peptides may be insufficient, leading to the peptide eluting very late or not at all.

Q3: What is the best initial HPLC column and mobile phase combination to screen a novel CF3-peptide?

A3: A robust starting point is a wide-pore (300 Å) C18 silica-based column, as these are designed for peptide separations and accommodate their larger size.[1] For the mobile phase, a standard combination is:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA

TFA is a crucial ion-pairing agent that masks residual silanols on the silica surface and provides a counter-ion for positively charged residues, generally leading to sharper peaks.[2][3] A broad initial screening gradient (e.g., 5% to 95% B over 30 minutes) is recommended to determine the approximate elution conditions before further optimization.

Q4: Are there special considerations for handling peptides that contain TFA salts after purification?

A4: Yes. TFA is used extensively in both solid-phase peptide synthesis (SPPS) for cleavage and in HPLC for purification.[4][5][6] Consequently, the final lyophilized peptide is often a TFA salt. Residual TFA can be toxic to cells and interfere with biological assays.[4][6] If your downstream application is sensitive to TFA, you will need to perform a salt exchange, typically by repeatedly dissolving the peptide in a solution containing a different acid (like HCl or acetic acid) and re-lyophilizing, or by using ion-exchange chromatography.[5]

Section 2: Troubleshooting Guide

This guide is structured in a problem/cause/solution format to directly address experimental issues.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape is the most common issue and directly impacts purity assessment and fraction collection.

  • Potential Cause A: Secondary Ionic Interactions

    • Why it happens: Even with TFA, basic residues (Lys, Arg, His) or a free N-terminus on your peptide can interact with deprotonated, acidic silanol groups (-Si-OH) on the silica stationary phase. This secondary interaction mechanism, in addition to the primary hydrophobic interaction, causes a portion of the peptide molecules to "drag" along the column, resulting in peak tailing.[7][8]

    • Solution:

      • Confirm Sufficient Ion-Pairing: Ensure your TFA concentration is at least 0.1% in both mobile phases. For particularly basic peptides, a slightly higher concentration might be beneficial, but be mindful of potential MS signal suppression.[9]

      • Switch to a Modern, End-Capped Column: Use a column specifically designed for peptide separations that features advanced end-capping. End-capping uses small silane molecules to block the majority of residual silanols, minimizing these secondary interactions.[8]

      • Consider an Alternative Acid Modifier: If tailing persists and your peptide is stable at a different pH, formic acid (FA) can be an alternative. However, FA is a weaker acid than TFA and may not be as effective at protonating silanols, potentially worsening the issue on older columns.[10]

  • Potential Cause B: Column Overload

    • Why it happens: Injecting too much sample mass for the column's capacity. The stationary phase becomes saturated, leading to a non-ideal distribution of the analyte. This often manifests as "peak fronting," where the peak appears to have a leading shoulder.[11]

    • Solution:

      • Reduce Sample Load: Perform a loading study. Systematically decrease the amount of peptide injected by half until the peak shape becomes symmetrical.

      • Scale Up to a Preparative Column: If you need to purify larger quantities, move from an analytical-scale column (e.g., 4.6 mm ID) to a preparative-scale column (e.g., >10 mm ID) with a higher loading capacity.[1]

  • Potential Cause C: Incompatible Sample Solvent

    • Why it happens: If your peptide is dissolved in a solvent significantly stronger (i.e., more organic content) than the initial mobile phase, the sample will not properly "band" at the column head. It will travel down the column before binding, leading to a broad or split peak.[7][11]

    • Solution:

      • Match the Initial Mobile Phase: Whenever possible, dissolve your crude peptide in the starting mobile phase conditions (e.g., 95% Water / 5% ACN / 0.1% TFA).

      • Minimize Injection Volume: If solubility issues require a stronger solvent (like DMSO), keep the injection volume as small as absolutely possible to minimize this effect.

Problem 2: Low or No Recovery of the Peptide

This is a critical issue where the peptide is injected but little to no product is detected in the eluted fractions.

  • Potential Cause A: Irreversible Adsorption

    • Why it happens: The extreme hydrophobicity of some CF3-peptides can cause them to bind so strongly to the C18 stationary phase that they do not elute under standard gradient conditions.

    • Solution:

      • Perform a "Column Strip" Gradient: After your standard gradient, run a high-organic wash (e.g., 100% acetonitrile or isopropanol) to see if the peptide elutes.

      • Use a Less Retentive Column: Switch to a stationary phase with a shorter alkyl chain (e.g., C8 or C4) or a Phenyl-Hexyl phase. These are less hydrophobic and will weaken the interaction with your peptide, allowing it to elute earlier.

      • Increase Temperature: Raising the column temperature (e.g., to 40-60°C) can decrease mobile phase viscosity and reduce the strength of hydrophobic interactions, often improving peak shape and recovery for difficult peptides.[12]

  • Potential Cause B: Peptide Precipitation

    • Why it happens: The peptide may be soluble in the initial sample solvent (e.g., DMSO) but precipitates when injected into the highly aqueous initial mobile phase at the column head, causing a blockage.

    • Solution:

      • Check Solubility: Test the solubility of your peptide in the initial mobile phase conditions before injecting.

      • Increase Initial Organic Content: If solubility is low, increase the starting percentage of Mobile Phase B (e.g., start at 10% or 15% ACN instead of 5%). This makes the initial conditions less polar, which can help keep the peptide in solution.

Problem 3: Co-elution with Impurities

This occurs when impurities, often from the synthesis process, have similar retention times to the target peptide, making separation difficult.

  • Common Impurities: Impurities from SPPS include deletion sequences (missing an amino acid), truncated sequences, and peptides with incompletely removed protecting groups.[3][10][13][14][15] These often have hydrophobicities very similar to the target peptide.

  • Solution A: Optimize the Gradient Slope

    • Why it works: A steep gradient moves compounds through the column quickly, but offers less resolving power. A shallower gradient increases the time the peptide spends interacting with the stationary phase, allowing for better separation from near-eluting species.[12]

    • Protocol:

      • First, run a fast, broad "scouting" gradient (e.g., 5-95% B in 10 min) to find the approximate %B at which your peptide elutes.

      • Design a new, "focused" gradient around this point. For example, if the peptide elutes at 40% B, create a gradient that runs from 30% to 50% B over a much longer time (e.g., 40 minutes). This decreases the change in %B per column volume, significantly enhancing resolution.[12]

  • Solution B: Change Mobile Phase Selectivity

    • Why it works: Changing the organic solvent can alter the specific interactions between the peptide/impurities and the stationary phase, changing their relative elution order.

    • Protocol: Replace acetonitrile (ACN) in Mobile Phase B with methanol (MeOH). Methanol is a more polar solvent and interacts differently with the stationary phase. Rerun your optimized focused gradient. This change in selectivity can often resolve impurities that co-elute in ACN.

  • Solution C: Employ an Orthogonal Purification Method

    • Why it works: If RP-HPLC alone is insufficient, a second purification step based on a different separation principle (orthogonality) is highly effective.[16][17]

    • Protocol:

      • Pool the RP-HPLC fractions containing the target peptide and the co-eluting impurity.

      • Perform a second purification using a method like Ion-Exchange Chromatography (IEX) .[18][19] IEX separates molecules based on net charge rather than hydrophobicity. A small difference in amino acid composition (e.g., a deletion sequence) can alter the peptide's overall charge, allowing for a clean separation that was impossible with RP-HPLC alone.[17]

Section 3: Standard Operating Protocols & Visualizations

Protocol 1: General RP-HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a purification method for a novel trifluoromethylated peptide.

  • Solubility Testing: Determine a suitable solvent for the crude peptide. Start with the initial mobile phase conditions (e.g., 5% ACN/Water/0.1% TFA). If insoluble, try minimal amounts of DMSO, DMF, or Acetic Acid.

  • Initial Scouting Run:

    • Column: C18 Wide-Pore (300 Å), 4.6 x 150 mm, 5 µm

    • Mobile Phase A: H₂O + 0.1% TFA

    • Mobile Phase B: ACN + 0.1% TFA

    • Gradient: 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm

  • Analysis of Scouting Run: Identify the retention time and approximate %B of the target peptide peak (confirm with Mass Spectrometry).

  • Gradient Optimization (Focusing):

    • Design a shallow gradient centered around the elution %B.

    • Example: If elution occurred at 55% B, create a new gradient of 45% to 65% B over 40 minutes.

  • Loading Study: Inject increasing amounts of the crude material (e.g., 1 mg, 2 mg, 5 mg) onto an analytical column to find the mass limit before peak shape degrades.

  • Scale-Up: Transfer the optimized method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Purity Analysis: Analyze collected fractions using a fast analytical HPLC method and Mass Spectrometry to confirm purity and identity before pooling.

Diagram 1: Troubleshooting Flowchart for Poor Resolution

This diagram provides a logical decision tree for addressing inadequate separation between the target peptide and impurities.

G cluster_start cluster_gradient cluster_selectivity cluster_orthogonal cluster_end start Poor Resolution or Co-elution Observed opt_gradient Is the Gradient Optimized? start->opt_gradient run_shallow Action: Run a Shallower, Focused Gradient opt_gradient->run_shallow No change_selectivity Is Selectivity the Issue? opt_gradient->change_selectivity Yes end_node Resolution Improved run_shallow->end_node swap_solvent Action: Switch Organic Solvent (e.g., ACN to MeOH) change_selectivity->swap_solvent Try Solvent change_column Action: Try a Different Stationary Phase (C8, Phenyl) change_selectivity->change_column Try Column need_orthogonal Is RP-HPLC Insufficient? swap_solvent->need_orthogonal change_column->need_orthogonal run_iex Action: Use Orthogonal Method (e.g., Ion-Exchange) need_orthogonal->run_iex Yes need_orthogonal->end_node No, Resolved run_iex->end_node

Caption: Troubleshooting Decision Tree for HPLC Resolution.

Table 1: Comparison of Common RP-HPLC Stationary Phases

This table helps guide column selection based on peptide properties.

Stationary PhasePrimary CharacteristicBest Suited ForKey Considerations
C18 (Octadecyl) High HydrophobicityGeneral purpose peptide separations; good retention for most peptides.Can be too retentive for very hydrophobic CF3-peptides, leading to low recovery.
C8 (Octyl) Medium HydrophobicityHighly hydrophobic or large peptides that are too strongly retained on C18.Provides less retention; may require lower starting %B in the gradient.
C4 (Butyl) Low HydrophobicityVery large proteins and extremely hydrophobic peptides.May provide insufficient retention for smaller, more polar peptides.
Phenyl-Hexyl Alternative SelectivityPeptides containing aromatic residues. The phenyl rings offer π-π interactions.Can resolve peptides that co-elute on standard alkyl chains. Excellent for method development.
Hybrid Silica pH Resistant (1-12)Peptides requiring high or low pH for optimal separation.[12]More expensive but offers significant flexibility in mobile phase pH optimization.[12]

References

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In L. M. C. Hall (Ed.), The Nucleus. Humana Press. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Available at: [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]

  • Gobbo, C., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design. Available at: [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Available at: [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Available at: [Link]

  • GenScript. (n.d.). Impact of TFA - A Review. Available at: [Link]

  • SGS. (2021). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Available at: [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Available at: [Link]

  • Jiang, Z. X., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]

  • Dong, M. W. (n.d.). HPLC Troubleshooting Guide. LCGC North America.
  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Available at: [Link]

  • Sarvari, S., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals. Available at: [Link]

  • Xtalks. (2022). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. ResearchGate. Available at: [Link]

  • Phenomenex. (2023). Understanding Peak Fronting in HPLC. Available at: [Link]

  • PolyPeptide Group. (n.d.).
  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides? Available at: [Link]

Sources

Validation & Comparative

A Structural Showdown: α-(Trifluoromethyl)alanine Versus its Fluorinated Peers in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Conformational Control and Enhanced Stability

For researchers, medicinal chemists, and professionals in drug development, the selective introduction of fluorine into amino acids offers a powerful tool to modulate the properties of peptides and proteins. Fluorination can enhance metabolic stability, increase lipophilicity, and enforce specific conformational preferences, making it a cornerstone of modern peptide-based drug design. Among the arsenal of fluorinated amino acids, α-(Trifluoromethyl)alanine (α-Tfm-Ala) stands out due to the profound steric and electronic effects of its trifluoromethyl group.

This guide provides an in-depth structural and functional comparison of α-Tfm-Ala against other key fluorinated alanine analogs and its constitutional isomer, β-(Trifluoromethyl)alanine. We will delve into the underlying physicochemical principles, provide supporting experimental data, and present detailed protocols for their synthesis and incorporation into peptides, offering a comprehensive resource for the rational design of next-generation peptide therapeutics.

The Trifluoromethyl Group: A Game Changer for Amino Acid Properties

The trifluoromethyl (CF₃) group is a unique substituent. Its strong electron-withdrawing nature, a result of fluorine's high electronegativity, significantly lowers the pKa of nearby acidic protons, such as those on the carboxylic acid and α-amino groups of an amino acid.[1] This increased acidity can alter electrostatic interactions within a peptide or at a protein-ligand interface.

Furthermore, the CF₃ group is sterically demanding, with a van der Waals radius comparable to an isopropyl group. This bulkiness imposes significant constraints on the allowable backbone conformations when incorporated into a peptide chain. Unlike a simple alkyl group, the CF₃ group also exhibits a notable gauche effect, where the preferred dihedral angle between the Cα-Cβ bond and the Cα-N or Cα-C' bonds is influenced by hyperconjugative interactions involving the low-lying σ* C-F antibonding orbitals. These combined effects make the CF₃ group a potent tool for engineering specific peptide secondary structures.

Comparative Analysis of Fluorinated Alanines

The progressive fluorination of alanine's methyl group allows for a systematic evaluation of fluorine's impact on key physicochemical properties. While experimental data for the fluorinated alanines themselves are dispersed, the trend is clearly illustrated by the pKa values of the corresponding acetic acids.

CompoundStructurepKa (Carboxyl Group)Calculated logPKey Structural Impact
Alanine CH₃-CH(NH₂)-COOH2.34-2.85Baseline, small non-polar side chain.
3-Fluoroalanine FCH₂-CH(NH₂)-COOH~2.58 (proxy: Monofluoroacetic acid[2])-2.4Minor increase in acidity and lipophilicity.
3,3-Difluoroalanine F₂CH-CH(NH₂)-COOH~1.22 (proxy: Difluoroacetic acid[2])N/ASignificant increase in acidity.
α-(Trifluoromethyl)alanine F₃C-CH(NH₂)-COOH~0.03 (proxy: Trifluoroacetic acid[2])N/ADrastic increase in acidity; high steric bulk and hydrophobicity.[3]

Table 1: Comparison of Physicochemical Properties of Alanine and its Fluorinated Analogs. pKa and logP values for Alanine are from experimental sources. pKa values for fluorinated analogs are based on their corresponding acetic acid counterparts as reliable experimental values for the amino acids are not consistently available in a single source.

As the number of fluorine atoms increases, the acidity of the carboxylic acid group rises dramatically. This is a direct consequence of the inductive electron-withdrawing effect of the fluorine atoms stabilizing the carboxylate anion. Concurrently, the lipophilicity, or hydrophobicity, of the amino acid is enhanced, which can improve membrane permeability and hydrophobic interactions within a protein core.[3]

Conformational Landscape: The Dominance of α-Tfm-Ala

The true power of α-Tfm-Ala lies in its ability to dictate peptide conformation. The Ramachandran plot, which maps the allowed backbone dihedral angles (φ and ψ), provides a clear picture of conformational freedom.[4][5][6] While natural L-alanine can populate both α-helical and β-sheet regions, the steric bulk of the trifluoromethyl group in α-Tfm-Ala severely restricts this landscape.

Recent studies have shown that α-Tfm-Ala acts as a potent helix inducer.[7] When incorporated into peptides, particularly those composed of other helix-promoting residues like α-aminoisobutyric acid (Aib), (R)-α-Tfm-Ala strongly promotes the formation of a left-handed 3₁₀-helix.[7] This conformational rigidity is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target and can pre-organize a peptide into its bioactive conformation.

G cluster_0 Structural Effects of Fluorination cluster_1 Impact on Peptide Properties Ala Alanine (Ala) - Flexible - α-helix / β-sheet MFA Monofluoroalanine (MFA) - Slightly restricted Ala->MFA 1 Fluorine DFA Difluoroalanine (DFA) - Moderately restricted MFA->DFA 2 Fluorines TfmAla α-(Trifluoromethyl)alanine (α-Tfm-Ala) - Highly restricted - Strong 3(10)-helix preference DFA->TfmAla 3 Fluorines Stability Increased Proteolytic & Thermal Stability TfmAla->Stability Lipophilicity Increased Lipophilicity (Membrane Permeability) TfmAla->Lipophilicity Conformation Defined Secondary Structure (Helix) TfmAla->Conformation

Caption: Logical flow of fluorination's impact on alanine.

Positional Isomerism: α-Tfm-Ala vs. β-Tfm-Ala

The position of the trifluoromethyl group is critical. In β-(Trifluoromethyl)alanine (β-Tfm-Ala), the CF₃ group is attached to the β-carbon, one atom further from the peptide backbone. This seemingly small shift has profound consequences.

  • Backbone Flexibility: β-amino acids, in general, introduce greater flexibility into the peptide backbone due to an additional rotatable bond.[8] While the CF₃ group in β-Tfm-Ala still exerts steric and electronic effects, its influence on the critical φ and ψ dihedral angles is less direct than in the α-substituted version.

  • Secondary Structure: Peptides containing β-amino acids can adopt unique helical structures, such as the 12- or 14-helix, which are distinct from the α-helices and 3₁₀-helices formed by α-amino acids. The incorporation of β-Tfm-Ala would therefore be expected to favor these alternative folds.

  • Proteolytic Stability: Placing the bulky CF₃ group at the β-position can also confer proteolytic stability, but the mechanism differs. In α-Tfm-Ala, the steric hindrance directly shields the adjacent peptide bond. In β-Tfm-Ala, the effect is more on disrupting the canonical side-chain recognition motifs required by many proteases.

The choice between α- and β-Tfm-Ala thus depends entirely on the design goal: α-Tfm-Ala for rigidly enforcing a 3₁₀-helical conformation, and β-Tfm-Ala for exploring novel backbone topologies with increased chain flexibility.

Impact on Peptide and Protein Properties

The structural changes induced by α-Tfm-Ala translate directly into tangible benefits for peptide therapeutics.

PropertyObservation with α-Tfm-Ala IncorporationRationale
Proteolytic Stability Significantly enhanced resistance to enzymatic degradation (e.g., by α-chymotrypsin).The bulky CF₃ group sterically hinders the approach of the protease to the scissile peptide bond.
Thermal Stability Increased melting temperature (Tm) of proteins and structured peptides.Pre-organization into a stable helical conformation reduces the energetic cost of folding.
Biological Activity Can modulate (increase or decrease) binding affinity to targets.The rigid conformation can lock the peptide into a bioactive state, while the altered electronics and hydrophobicity can fine-tune interactions with the receptor binding pocket.
Hydrophobicity Increased, leading to potentially better membrane permeability.The fluorinated surface is both hydrophobic and lipophobic, a property that can facilitate passage through lipid bilayers.[3]

Experimental Protocols

Synthesis of (R)-α-(Trifluoromethyl)alanine

The asymmetric Strecker synthesis is a robust method for producing enantiopure α-Tfm-Ala. The following protocol is adapted from established literature.

Workflow for Asymmetric Synthesis of α-Tfm-Ala

G start Trifluoropyruvate imine Formation of Chiral N-Sulfinyl Imine start->imine strecker Diastereoselective Strecker Reaction (TMSCN, Lewis Acid) imine->strecker hydrolysis Nitrile Hydrolysis (Acid or Base) strecker->hydrolysis deprotection Sulfinyl Group Cleavage (HCl) hydrolysis->deprotection product (R)-α-Tfm-Ala deprotection->product

Caption: Key steps in the asymmetric Strecker synthesis.

Step-by-Step Methodology:

  • Imine Formation: React ethyl trifluoropyruvate with an enantiopure chiral amine, such as (R)-tert-butanesulfinamide, in the presence of a dehydrating agent (e.g., Ti(OEt)₄) to form the corresponding chiral N-sulfinyl imine.

  • Strecker Reaction: To the chiral imine in an anhydrous, aprotic solvent (e.g., CH₂Cl₂), add a cyanide source, such as trimethylsilyl cyanide (TMSCN), and a Lewis acid catalyst at low temperature (e.g., -78 °C). Allow the reaction to proceed to completion. This step introduces the nitrile group with high diastereoselectivity.

  • Nitrile Hydrolysis: The resulting α-amino nitrile is hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic (e.g., concentrated HCl) or basic (e.g., NaOH followed by acidification) conditions.

  • Deprotection: The chiral auxiliary (sulfinyl group) is cleaved under acidic conditions (e.g., HCl in methanol) to yield the free amino acid, α-(Trifluoromethyl)alanine hydrochloride.

  • Purification: The final product is purified by recrystallization or ion-exchange chromatography to yield the enantiomerically pure amino acid.

Fmoc Solid-Phase Peptide Synthesis (SPPS) with α-Tfm-Ala

Incorporating sterically hindered and electronically deactivated amino acids like α-Tfm-Ala requires modifications to standard SPPS protocols. The reduced nucleophilicity of the α-amino group necessitates more forceful coupling conditions.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable Fmoc-protected Rink Amide or Wang resin. Swell the resin in dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (The Critical Step):

    • Activation: In a separate vial, pre-activate the Fmoc-protected α-Tfm-Ala (3-5 equivalents relative to resin loading) with a potent coupling agent. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HCTU) (3-5 eq.) are highly recommended over standard reagents like HBTU. Dissolve the amino acid and HATU/HCTU in DMF, and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.). Allow the activation to proceed for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for an extended period, typically 2-4 hours (compared to the standard 30-60 minutes).

    • Double Coupling (Recommended): After the initial coupling period, drain the reaction vessel and, without a deprotection step, repeat the full activation and coupling procedure with a fresh solution of activated Fmoc-α-Tfm-Ala. This ensures the reaction goes to completion.

  • Washing: After coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence. Standard coupling conditions can typically be resumed for non-hindered amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

α-(Trifluoromethyl)alanine is more than just a fluorinated analog of alanine; it is a powerful conformational director. Its unique combination of steric bulk and strong electron-withdrawing character imposes significant and predictable constraints on the peptide backbone, favoring helical conformations and dramatically enhancing proteolytic stability. While monofluorinated and difluorinated alanines offer incremental changes in acidity and lipophilicity, α-Tfm-Ala provides a transformative modification. Furthermore, its structural properties are distinctly different from its β-substituted isomer, highlighting the critical importance of the substituent's position relative to the peptide backbone. By understanding these structural nuances and employing optimized synthetic protocols, researchers can effectively leverage α-Tfm-Ala to engineer peptides with superior stability, defined structures, and improved therapeutic potential.

References

  • Devillers, E., Chelain, E., Dalvit, C., Brigaud, T., & Pytkowicz, J. (2022). (R)-α-Trifluoromethylalanine as a 19F NMR Probe for the Monitoring of Protease Digestion of Peptides. ChemBioChem, 23(1), e202100470. Available at: [Link]

  • Balaram, P. (2024). Bimodal use of chiral α-Trifluoromethylalanine in Aib Foldamers: study of the position impact towards the helical screw-sense preference. Organic & Biomolecular Chemistry. Available at: [Link]

  • Prakash, G. K. S., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • Fujiwara, T., & O'Hagan, D. (2014). Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. Journal of Organic Chemistry. Available at: [Link]

  • Proteopedia. (2023). Ramachandran Plot. Available at: [Link]

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]

  • D'Hondt, M., et al. (2015). (R)-α-trifluoromethylalanine containing short peptide in the inhibition of amyloid peptide fibrillation. Biopolymers. Available at: [Link]

  • Crousse, B., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]

  • Hollingsworth, S. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biomolecular Concepts. Available at: [Link]

  • Miller, S. J., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Montclare, J. K., et al. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Tokoph, K. (2019). How to Interpret Ramachandran Plots. Catalyst University. Available at: [Link]

  • Martz, E. (2010). Ramachandran Animation. Bioinformatics.Org. Available at: [Link]

  • Roy, R. S., & Balaram, P. (2004). Conformational properties of hybrid peptides containing alpha- and omega-amino acids. Journal of Peptide Research. Available at: [Link]

  • Kumar, K., & various authors. (2018). Fluorinated peptide biomaterials. Peptide Science. Available at: [Link]

  • Hoke, S. L., et al. (2025). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Fluorinated Amino Acid Drug Candidates

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering profound improvements in metabolic stability, lipophilicity, and binding affinity. 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid represents a valuable building block in this arena. Its unique structure, featuring a trifluoromethyl group and a quaternary stereocenter, imparts significant conformational constraints and altered electronic properties. As with all chiral molecules destined for therapeutic use, the separation and accurate quantification of its enantiomers are not merely a regulatory formality but a fundamental necessity for ensuring safety and efficacy. The biological activity of enantiomers can differ dramatically, with one providing the therapeutic benefit while the other may be inactive or, in the worst case, contribute to toxicity.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods discussed include the workhorses of chiral analysis—chromatographic techniques—as well as powerful spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most powerful and widely adopted technique for enantiomeric excess (% ee) determination due to its high precision, robustness, and speed.[1] The principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Mechanism of Separation: A Tale of Transient Interactions

The success of a chiral HPLC separation hinges on the selection of the appropriate CSP. For α-amino acids, particularly those that are non-derivatized, macrocyclic glycopeptide CSPs are exceptionally effective.[2] These phases, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating zwitterionic compounds like amino acids.[2] The separation mechanism is a complex interplay of hydrogen bonding, ionic interactions, and steric repulsion between the analyte and the intricate chiral pockets of the glycopeptide selector.

Alternatively, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often used, though they may require derivatization of the amino acid to improve interaction and solubility in the less polar mobile phases typically employed.[1][3]

Workflow & Experimental Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample B Filter Solution A->B C Inject Sample B->C D Chiral Column Separation C->D E UV/MS Detection D->E F Integrate Peaks E->F G Calculate % ee F->G

Caption: High-level workflow for chiral HPLC analysis.

Protocol: Direct Enantioseparation on a Macrocyclic Glycopeptide CSP

  • Column Selection: Astec® CHIROBIOTIC® T or a similar teicoplanin-based column is a prime candidate.[2]

  • Mobile Phase Preparation: A simple, LC-MS compatible mobile phase is often effective. Start with a screening gradient of Methanol and 0.1% Formic Acid in Water. An isocratic system, such as 80:20 Methanol/Water with 0.1% Formic Acid, can be optimized for baseline separation.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[3] Using the mobile phase as the sample solvent prevents peak distortion.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 25 °C (thermostatically controlled for reproducibility).

    • Detection: UV at 210 nm (for the carboxyl group) or Evaporative Light Scattering Detector (ELSD) if UV response is poor. Mass Spectrometry (MS) can be used for confirmation.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Chiral Gas Chromatography (GC-MS): A High-Resolution Alternative

Chiral GC offers excellent resolving power and, when coupled with a mass spectrometer (MS), provides definitive peak identification. The primary challenge for amino acid analysis is their low volatility. Therefore, a chemical derivatization step is mandatory to convert the polar, zwitterionic analyte into a volatile, thermally stable compound suitable for GC.[4]

Mechanism of Separation: Volatilization and Chiral Recognition

The process involves a two-step derivatization: first, esterification of the carboxylic acid group (e.g., with methanol to form a methyl ester), followed by acylation of the amino group. Using a fluorinated acylating agent like trifluoroacetic anhydride (TFAA) is common. The resulting N-trifluoroacetyl-O-methyl ester is volatile and can be separated on a chiral capillary column.[5] These columns typically contain a chiral selector, often a cyclodextrin derivative (e.g., Chirasil-Val), embedded in a polysiloxane stationary phase.[6][7] The separation occurs based on the differing stabilities of the transient diastereomeric complexes formed between the derivatized enantiomers and the chiral stationary phase.

Workflow & Experimental Protocol

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dry Sample B Esterification A->B C Acylation B->C D Inject Sample C->D E Chiral Column Separation D->E F MS Detection E->F G Integrate Ion Chromatograms F->G H Calculate % ee G->H

Caption: Workflow for chiral GC-MS analysis including derivatization.

Protocol: Derivatization and GC-MS Analysis

  • Derivatization:

    • Place ~1 mg of the amino acid sample in a vial and dry thoroughly under a stream of nitrogen.

    • Esterification: Add 200 µL of 2M HCl in methanol. Seal the vial and heat at 100 °C for 1 hour. Evaporate the reagent to dryness under nitrogen.

    • Acylation: Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Seal the vial and heat at 100 °C for 15 minutes. Evaporate the excess reagent under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent like ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: Chirasil®-L-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm ID).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic fragment ions of the derivatized analyte.

  • Data Analysis:

    • Extract the ion chromatograms for the target ions.

    • Integrate the peak areas for the two separated enantiomers and calculate the % ee as described for HPLC.

¹⁹F NMR Spectroscopy: Leveraging the Intrinsic Probe

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral analysis that does not require chromatographic separation.[8] For 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, the presence of the -CF₃ group makes ¹⁹F NMR an exceptionally sensitive and clean method.[9][10] The principle involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[11][12] These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, the integration of which directly reflects their ratio.

Mechanism of Separation: Creating Diastereomers

A common and effective CDA is Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride). When reacted with the amino group of our analyte, it forms a stable amide bond, creating a pair of diastereomers. The differing spatial arrangements of the groups in these diastereomers cause the fluorine nuclei of the -CF₃ group to experience slightly different magnetic environments, resulting in two distinct signals (or sets of signals) in the ¹⁹F NMR spectrum.[13] The large chemical shift dispersion and high sensitivity of ¹⁹F make this a particularly attractive approach.[10]

Workflow & Experimental Protocol

NMR_Workflow A Analyte (R/S Enantiomers) B Add Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) A->B C Formation of Diastereomers (R,R and S,R) B->C D ¹⁹F NMR Acquisition C->D E Observe Two Distinct -CF₃ Signals D->E F Integrate Signals & Calculate Ratio E->F

Caption: Principle of enantiomeric purity determination by NMR with a CDA.

Protocol: Derivatization and ¹⁹F NMR Analysis

  • Sample Preparation (in an NMR tube):

    • Dissolve ~5-10 mg of the amino acid sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or pyridine-d₅) containing a small amount of a base like triethylamine to facilitate the reaction.

    • Add a slight molar excess (~1.1 equivalents) of a chiral derivatizing agent, such as (R)-Mosher's acid chloride, directly to the NMR tube.

    • Ensure the reaction goes to completion by monitoring with thin-layer chromatography or by acquiring spectra over time. The reaction is often complete within 30 minutes at room temperature.

  • NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. The high natural abundance and gyromagnetic ratio of ¹⁹F mean a spectrum with a good signal-to-noise ratio can be obtained quickly.[10]

    • A reference standard (e.g., trifluorotoluene) can be included for chemical shift referencing.

  • Data Analysis:

    • Carefully integrate the areas of the two distinct signals corresponding to the -CF₃ groups of the two diastereomers.

    • Calculate the enantiomeric ratio directly from the integration values.

Optical Rotimetry (Polarimetry): The Classical Approach

Polarimetry is the oldest method for assessing enantiomeric purity.[14] It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While simple in principle, it is fraught with limitations for accurate % ee determination in a research and development setting.

Its primary drawbacks include low sensitivity, the need for relatively large amounts of pure material, and a critical dependency on the specific rotation [α] of the pure enantiomer being known and accurate.[14][15] Furthermore, the relationship between optical rotation and enantiomeric composition can be non-linear. However, it can serve as a quick, qualitative check for optical activity.

Comparative Analysis of Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high accuracy, sample throughput, or structural confirmation.

FeatureChiral HPLCChiral GC-MS¹⁹F NMR with CDAPolarimetry
Resolution ExcellentExcellentN/A (Spectroscopic)N/A (Bulk Property)
Sensitivity High (ng-pg)Very High (pg-fg)Moderate (mg)Low (mg-g)
Accuracy for % ee Excellent (>99.8%)[1]ExcellentVery GoodPoor to Moderate[15]
Sample Prep Minimal (Direct)Extensive (Derivatization)Moderate (Derivatization)Minimal
Throughput HighLow to ModerateModerateHigh
Confirmation Moderate (RT)Excellent (MS)Excellent (Structure)None
Key Advantage Robustness, speed, direct analysis capability.Highest sensitivity and structural confirmation.No chromatography needed; leverages ¹⁹F probe.Simplicity, speed for a qualitative check.
Key Disadvantage CSP screening may be needed.Derivatization is complex and can introduce errors.Requires more sample; CDA must be pure.Imprecise, requires pure standard for [α].

Conclusion and Recommendations

For the rigorous confirmation of the enantiomeric purity of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, chiral HPLC stands out as the primary recommended method . Its ability to perform direct analysis on a macrocyclic glycopeptide column offers an unparalleled combination of accuracy, speed, and simplicity, making it ideal for both routine quality control and high-throughput screening.

Chiral GC-MS serves as an excellent orthogonal method. While the derivatization step adds complexity, its exceptional sensitivity and the definitive structural confirmation provided by mass spectrometry make it invaluable for impurity profiling and trace-level analysis.

¹⁹F NMR with a chiral derivatizing agent is a powerful and elegant alternative. It is particularly useful when a chromatographic separation is problematic or when an independent, non-chromatographic confirmation is required. The inherent sensitivity of the ¹⁹F nucleus in the target molecule makes this a highly suitable technique.

Finally, while polarimetry has historical significance, its use should be limited to a preliminary, qualitative assessment of optical activity rather than for precise enantiomeric excess determination in a modern drug development context.

By selecting the appropriate method based on the analytical challenge at hand, researchers can confidently and accurately characterize the stereochemical integrity of this important fluorinated building block, ensuring the quality and safety of the resulting drug candidates.

References

  • US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing). Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - ACS Publications. Available at: [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed. Available at: [Link]

  • Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed. Available at: [Link]

  • New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR - PubMed. Available at: [Link]

  • Determination of Enantiomeric Purity by Direct Methods . Available at: [Link]

  • Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - ACS Publications. Available at: [Link]

  • TIC GC/MS chromatogram of the chiral amino acid analysis... - ResearchGate. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy | Request PDF - ResearchGate. Available at: [Link]

  • Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy . Available at: [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis | Download Table - ResearchGate. Available at: [Link]

  • Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes - ACS Publications. Available at: [Link]

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA - USRA Houston. Available at: [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. Available at: [Link]

  • Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation - MDPI. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. Available at: [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns . Available at: [Link]

  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy . Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC . Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. Available at: [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography - NIH. Available at: [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for α-(Trifluoromethyl)alanine Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate detection of α-(Trifluoromethyl)alanine (TFMA) is paramount. This fluorinated amino acid analogue is a critical building block in medicinal chemistry, and its incorporation into peptides and other molecules can significantly impact their biological activity and stability. The choice of analytical technique for monitoring TFMA is therefore a crucial decision that can influence the entire research and development pipeline.

This guide provides an in-depth comparison of the principal analytical techniques for the detection and quantification of α-(Trifluoromethyl)alanine. We will delve into the fundamental principles, provide detailed experimental protocols, and offer a critical evaluation of the strengths and weaknesses of each method. This objective analysis is supported by experimental data to empower you to make informed decisions for your specific analytical challenges.

The Analytical Imperative: Why Accurate TFMA Detection Matters

The unique properties conferred by the trifluoromethyl group—such as increased metabolic stability and altered acidity—necessitate robust analytical methods to:

  • Monitor reaction kinetics: Accurately track the progress of synthetic reactions involving TFMA.

  • Determine enantiomeric purity: As the biological activity of chiral molecules is often stereospecific, quantifying the enantiomeric excess (e.e.) is crucial.

  • Quantify in complex matrices: Measure TFMA concentrations in biological fluids like plasma for pharmacokinetic and pharmacodynamic studies.

  • Characterize final products: Confirm the identity and purity of TFMA-containing compounds.

This guide will focus on four key analytical techniques that are widely employed for these purposes: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and 19F Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Resolving Enantiomers with Precision

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds like α-(Trifluoromethyl)alanine. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Causality in Experimental Choices

The choice of a polysaccharide-based CSP, such as those derived from amylose or cellulose, is often the first line of approach due to their broad applicability in separating a wide range of chiral molecules. The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. For amino acids, derivatization of the amino group is often necessary to improve chromatographic behavior and achieve baseline separation. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice as it creates diastereomers that can be readily separated on a standard reverse-phase column.[1]

Experimental Protocol: Chiral HPLC of TFMA Enantiomers (Post-Derivatization)

Objective: To determine the enantiomeric excess of a TFMA sample.

1. Derivatization with Marfey's Reagent: a. Dissolve 1 mg of the TFMA sample in 100 µL of 1 M sodium bicarbonate. b. Add a solution of 2 mg of Marfey's reagent in 200 µL of acetone. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction mixture to room temperature and quench with 20 µL of 2 M HCl. e. Dilute the sample with the mobile phase to a final concentration of approximately 0.1 mg/mL.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 340 nm.

3. Data Analysis:

  • Integrate the peak areas of the two diastereomers.
  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [([Area_major - Area_minor]) / ([Area_major + Area_minor])] x 100.

dot graph TD { A[Start: TFMA Sample] --> B{Derivatization with Marfey's Reagent}; B --> C[HPLC Analysis on C18 Column]; C --> D{UV Detection at 340 nm}; D --> E[Data Analysis: Peak Integration]; E --> F[Result: Enantiomeric Excess]; subgraph HPLC System C; D; end subgraph Sample Preparation A; B; end subgraph Data Processing E; F; end }

Caption: Workflow for Chiral HPLC analysis of TFMA.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatilized Analytes

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids are non-volatile, a derivatization step is essential to increase their volatility for GC analysis.[2] This method offers high sensitivity and provides structural information through mass spectrometry.

Causality in Experimental Choices

Silylation is a common derivatization strategy for amino acids, where active hydrogens on the amino and carboxyl groups are replaced with a trimethylsilyl (TMS) group.[2] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.[2] The resulting TMS-derivatives of TFMA are more volatile and less polar, allowing for their separation on a non-polar GC column. The use of a stable isotope-labeled internal standard, such as TFMA-d2, is highly recommended for accurate quantification, as it corrects for variations in derivatization efficiency and instrument response.

Experimental Protocol: GC-MS of TFMA (Silylation Derivatization)

Objective: To quantify TFMA in a purified sample.

1. Derivatization: a. To 100 µL of a dried TFMA sample (and internal standard), add 50 µL of MSTFA and 50 µL of acetonitrile. b. Heat the mixture at 70°C for 30 minutes. c. Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for TFMA-TMS and the internal standard.

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
  • Determine the concentration of TFMA in the unknown sample from the calibration curve.

dot graph TD { A[Start: Dried TFMA Sample + Internal Standard] --> B{Derivatization with MSTFA}; B --> C[GC-MS Analysis]; C --> D{Selected Ion Monitoring}; D --> E[Data Analysis: Calibration Curve]; E --> F[Result: TFMA Concentration]; subgraph GC-MS System C; D; end subgraph Sample Preparation A; B; end subgraph Data Processing E; F; end }

Caption: Workflow for GC-MS analysis of TFMA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Specificity

LC-MS/MS has become the method of choice for quantifying low levels of analytes in complex biological matrices due to its exceptional sensitivity and selectivity. This technique combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry.

Causality in Experimental Choices

For the analysis of polar compounds like amino acids in biological samples, a preliminary protein precipitation step is necessary to remove interfering macromolecules. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reverse-phase chromatography for retaining and separating highly polar analytes like TFMA. In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion of the analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly specific detection minimizes interferences from the sample matrix.

Experimental Protocol: LC-MS/MS Quantification of TFMA in Plasma

Objective: To quantify TFMA in a plasma sample.

1. Sample Preparation: a. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., 13C,15N-labeled TFMA). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Conditions:

  • LC Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute the polar analyte.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions: Monitor the precursor to product ion transitions for TFMA and its internal standard. (Note: Specific transitions need to be optimized experimentally, but for TFMA (MW ~157), a potential precursor ion would be m/z 158 [M+H]+).

3. Data Analysis:

  • Construct a calibration curve using matrix-matched standards.
  • Calculate the concentration of TFMA in the plasma samples based on the peak area ratios relative to the internal standard.

dot graph TD { A[Start: Plasma Sample + Internal Standard] --> B{Protein Precipitation}; B --> C[LC-MS/MS Analysis with HILIC]; C --> D{Multiple Reaction Monitoring (MRM)}; D --> E[Data Analysis: Matrix-Matched Calibration]; E --> F[Result: TFMA Concentration in Plasma]; subgraph LC-MS/MS System C; D; end subgraph Sample Preparation A; B; end subgraph Data Processing E; F; end }

Caption: Workflow for LC-MS/MS analysis of TFMA in plasma.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Destructive and Structurally Informative Tool

19F NMR is a powerful technique for the analysis of fluorinated compounds. The 19F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. Furthermore, the large chemical shift range of 19F NMR makes it highly sensitive to the local electronic environment, providing valuable structural information.[3][4]

Causality in Experimental Choices

19F NMR is a non-destructive technique that requires minimal sample preparation. For quantitative analysis, an internal standard with a known concentration and a distinct 19F signal is used. Trifluoroacetic acid (TFA) is a common choice. The integral of the 19F signal of TFMA relative to the integral of the internal standard allows for accurate quantification. This method is particularly useful for monitoring reaction progress directly in the reaction mixture.

Experimental Protocol: 19F NMR of TFMA

Objective: To determine the concentration of TFMA in a solution.

1. Sample Preparation: a. Dissolve a known mass of the TFMA sample in a suitable deuterated solvent (e.g., D2O, CDCl3). b. Add a known amount of an internal standard (e.g., trifluoroacetic acid).

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.
  • Pulse Sequence: A simple one-pulse experiment is usually sufficient.
  • Acquisition Parameters: Ensure a sufficient relaxation delay to allow for complete relaxation of the 19F nuclei for accurate integration.

3. Data Processing and Analysis:

  • Apply Fourier transformation and phase correction to the acquired free induction decay (FID).
  • Integrate the peaks corresponding to TFMA and the internal standard.
  • Calculate the concentration of TFMA using the following equation: Concentration_TFMA = (Integral_TFMA / Integral_IS) * (Moles_IS / Volume_sample) * (Number of F in IS / Number of F in TFMA).

dot graph TD { A[Start: TFMA Sample + Internal Standard] --> B{Dissolution in Deuterated Solvent}; B --> C[19F NMR Spectroscopy]; C --> D{Data Processing: Integration}; D --> E[Result: TFMA Concentration]; subgraph NMR Spectrometer C; end subgraph Sample Preparation A; B; end subgraph Data Processing D; E; end }

Caption: Workflow for 19F NMR analysis of TFMA.

Cross-Validation and Performance Comparison

To ensure the accuracy and reliability of your analytical data, it is highly recommended to cross-validate results obtained from different techniques. For instance, the enantiomeric excess determined by chiral HPLC can be confirmed by synthesizing a chiral derivatizing agent with a 19F label and analyzing the resulting diastereomers by 19F NMR. Similarly, the concentration of TFMA determined by GC-MS or LC-MS/MS can be corroborated by quantitative 19F NMR.

The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of α-(Trifluoromethyl)alanine.

FeatureChiral HPLCGC-MSLC-MS/MS19F NMR
Primary Application Enantiomeric purityQuantification (volatile derivatives)Quantification in complex matricesQuantification and structural analysis
Sensitivity Moderate (µg/mL)High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)Low (mg/mL)
Selectivity High (for enantiomers)High (with MS detection)Very High (with MRM)High (large chemical shift range)
Sample Throughput ModerateModerate to HighHighLow to Moderate
Derivatization Often requiredRequiredNot always requiredNot required
Matrix Effects Low to ModerateModerateHigh (can be mitigated with IS)Low
Structural Information LimitedYes (fragmentation pattern)Yes (fragmentation pattern)Yes (chemical shift, coupling)
Quantitative Accuracy GoodExcellent (with IS)Excellent (with IS)Excellent (with IS)

dot graph TD { subgraph AnalyticalProblem [Analytical Problem: TFMA Detection] direction LR A[Enantiomeric Purity] B[Quantification in Clean Matrix] C[Quantification in Complex Matrix] D[Reaction Monitoring] end subgraph Techniques [Analytical Techniques] direction LR E[Chiral HPLC] F[GC-MS] G[LC-MS/MS] H[19F NMR] end subgraph CrossValidation [Cross-Validation] I[Compare Results] end A --> E; B --> F; B --> H; C --> G; D --> H; E --> I; F --> I; G --> I; H --> I; }

Caption: Logical relationship for technique selection and cross-validation.

Conclusion

The selection of the most appropriate analytical technique for the detection of α-(Trifluoromethyl)alanine depends on the specific research question and the nature of the sample.

  • For determining enantiomeric purity , Chiral HPLC is the undisputed method of choice.

  • For sensitive quantification of derivatized TFMA in relatively clean samples, GC-MS offers excellent performance.

  • For the ultra-sensitive and highly selective quantification of TFMA in complex biological matrices , LC-MS/MS is the superior technique.

  • For non-destructive analysis, reaction monitoring, and obtaining structural information , 19F NMR is an invaluable tool.

By understanding the principles, strengths, and limitations of each method, and by employing a cross-validation strategy, researchers can ensure the generation of high-quality, reliable data in their work with this important fluorinated amino acid.

References

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC. [Link]

  • A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). PubMed. [Link]

  • QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. University of Baghdad Digital Repository. [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. [Link]

  • (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides. PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • 19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR... ResearchGate. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • Comparison of colorimetric assays with quantitative amino acid analysis for protein quantification of Generalized Modules for Membrane Antigens (GMMA). PubMed. [Link]

  • Derivatization Methods in GC and GC/MS. [Link]

  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]

  • MRM ion transitions for all target amino acids. * denotes peaks used... ResearchGate. [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [Link]

  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. ResearchGate. [Link]

  • A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA). ResearchGate. [Link]

  • Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. ResearchGate. [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. [Link]

  • C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. [Link]

  • Bioanalytical Method Validations of Three Alpha1-Antitrypsin Measurement Methods Required for Clinical Sample Analysis. MDPI. [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (CAS Number: 422-23-1).[1] As a Senior Application Scientist, this guide is structured to ensure scientific integrity and operational safety, reflecting field-proven insights for handling and disposing of this fluorinated amino acid analog. The procedures outlined below are designed to be a self-validating system, grounded in authoritative sources to ensure compliance and safety.

Immediate Safety and Hazard Assessment

While specific hazard data for 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is limited, its structure as a fluorinated amino acid necessitates a cautious approach.[2] The trifluoromethyl group can impart unique reactivity and potential biological effects. Therefore, it is prudent to handle this compound with the same precautions as other potentially hazardous laboratory chemicals.

Key Hazard Considerations:

  • Eye Irritation: Similar fluorinated compounds can cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[3]

  • Ingestion: May be harmful if swallowed.[3]

Immediate First Aid Measures:

  • Inhalation: Move the individual to fresh air.[2]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of soap and water.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[2][3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][4]

In all cases of significant exposure, seek immediate medical attention.

Personal Protective Equipment (PPE) and Handling

Proper handling is paramount to minimize exposure risk. The following PPE and handling procedures are mandatory when working with 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid.

PPE Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.To protect against dust particles and potential splashes, preventing serious eye irritation.[2][3]
Skin Protection Fire/flame resistant and impervious clothing. Nitrile gloves are recommended.To prevent skin contact and potential irritation.[2][3]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.To prevent inhalation of dust, which can cause respiratory irritation.[2]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]

  • Avoid the formation of dust.[3][5]

  • Wash hands thoroughly after handling the compound.[3][4][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to prevent wider contamination and exposure.

Spill Response Protocol:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust.

  • Contain: Prevent further spread of the spill. For dry spills, carefully sweep or vacuum the material. Avoid actions that generate dust.

  • Collect: Place the spilled material into a suitable, labeled container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined in this guide.

Disposal Protocol: A Step-by-Step Guide

The disposal of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid must comply with federal, state, and local regulations for hazardous chemical waste.[7][8] The primary recommended disposal method is through a licensed chemical destruction facility.[2]

Step 1: Waste Characterization and Segregation

  • Characterize: Classify 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid waste as hazardous chemical waste.

  • Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Store it separately from incompatible materials.[7]

Step 2: Containerization and Labeling

  • Container: Use a robust, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass for hazardous waste.[7][8]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "2-Amino-3,3,3-trifluoro-2-methylpropanoic acid"

    • The words "Hazardous Waste"

    • An accumulation start date

    • The specific hazards (e.g., "Irritant")

Step 3: On-Site Accumulation and Storage

  • Storage Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.[8] This area should be secure and under the supervision of laboratory personnel.[8]

  • Time Limits: Adhere to the time limits for hazardous waste accumulation set by the EPA and your local authorities. This is typically 90 days for large quantity generators.[9]

Step 4: Arranging for Disposal

  • Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor.[7][10]

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and regulatory agencies.

Step 5: Final Disposal Method

  • Incineration: The recommended method of disposal is controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.[2] This process is designed to break down the fluorinated compound into less harmful substances.

  • Landfill: Do not dispose of this chemical in a landfill.

Disposal of Contaminated Materials:

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning.[2]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container and disposed of through the hazardous waste program.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid.

DisposalWorkflow cluster_0 Waste Generation & Assessment cluster_1 On-Site Management cluster_2 Disposal Coordination cluster_3 Final Disposition Start Generation of Waste (Pure compound or contaminated material) Assess Characterize as Hazardous Waste Start->Assess Segregate Segregate from Incompatible Waste Assess->Segregate Containerize Package in Labeled, Compatible Container Segregate->Containerize Store Store in Designated Accumulation Area Containerize->Store ContactEHS Contact EHS or Licensed Contractor Store->ContactEHS Documentation Complete Waste Manifest/Forms ContactEHS->Documentation Transport Transport by Certified Hauler Documentation->Transport Incinerate Controlled Incineration with Flue Gas Scrubbing Transport->Incinerate

Sources

Navigating the Unseen: A Guide to Safely Handling 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, fluorinated amino acids are of significant interest for their ability to enhance the metabolic stability and biological activity of peptides and proteins.[] Among these, 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid presents a unique building block for novel therapeutics. However, its handling requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, grounded in the best available data, to ensure the well-being of laboratory personnel.

Hazard Assessment: Acknowledging the Data Gap

A comprehensive hazard profile for 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is not fully established in publicly available literature. The Safety Data Sheet (SDS) for this compound indicates that extensive toxicological and ecological data are not available.[2] In such instances, a conservative approach is paramount. We will therefore extrapolate potential hazards based on the known properties of a structurally similar compound, 2-Amino-3,3,3-trifluoropropionic acid, which is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Table 1: Hazard Profile Comparison

Hazard Statement2-Amino-3,3,3-trifluoro-2-methylpropanoic acid[2]2-Amino-3,3,3-trifluoropropionic acid (Analogue)[3]
Acute Toxicity (Oral) No data availableMay be harmful if swallowed.
Skin Corrosion/Irritation No data availableCauses skin irritation (Category 2).
Serious Eye Damage/Irritation No data availableCauses serious eye irritation (Category 2).
Respiratory Irritation No data availableMay cause respiratory irritation.

Given these potential hazards, it is crucial to handle 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid with the assumption that it poses similar risks of skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure. The following recommendations are based on a combination of the available SDS for the compound and general best practices for handling fluorinated organic chemicals.

Eye and Face Protection
  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2]

  • Enhanced Precaution: In situations with a higher risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles.

Skin Protection
  • Gloves: Chemical-resistant gloves are mandatory. Given the presence of a trifluoromethyl group, nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, consider butyl rubber gloves which offer good resistance to a wide range of chemicals.[4] Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A standard laboratory coat should be worn at all times.

  • Additional Protection: For larger quantities or when there is a significant risk of spillage, consider wearing impervious clothing such as a chemical-resistant apron or coveralls.[2]

Respiratory Protection
  • Engineering Controls: The primary method for respiratory protection is the use of adequate engineering controls, such as a certified chemical fume hood. All manipulations of the solid compound or its solutions should be performed within a fume hood.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with an appropriate cartridge should be used.[2] For fine dusts, a P100 (NIOSH) or FFP3 (EN) particulate filter is recommended. If vapors are a concern, a combination cartridge for organic vapors and acid gases may be necessary. A comprehensive respiratory protection program, including fit testing and training, is essential for all respirator users.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is critical to minimizing the risk of exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in a Closed System (if applicable) handle_weigh->handle_dissolve handle_transfer Transfer using appropriate tools handle_dissolve->handle_transfer clean_decontaminate Decontaminate Work Area handle_transfer->clean_decontaminate Proceed to cleanup clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_store Store Compound in a Designated Area clean_dispose->clean_store

Caption: Workflow for the safe handling of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid.

Preparation
  • Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

  • Verify Fume Hood: Confirm that the chemical fume hood is operational and the airflow is within the specified range.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

Handling
  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolving: If preparing a solution, add the solvent to the solid in a closed or covered vessel to prevent splashing and aerosol formation.

  • Transferring: Use spatulas, powder funnels, and other appropriate tools to transfer the solid. For solutions, use pipettes or cannulas.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

Type of ExposureImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. Ventilate the area.

Disposal Plan: Responsible Stewardship

The disposal of fluorinated compounds requires careful consideration to prevent environmental contamination.

Waste Segregation
  • All solid waste contaminated with 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

Disposal Method
  • The preferred method for the disposal of fluorinated pharmaceutical waste is high-temperature incineration in a licensed hazardous waste facility. This ensures the complete destruction of the compound.

  • Landfilling in a hazardous waste landfill may be an alternative if incineration is not available, but it is less desirable as it only contains the substance.[2]

Consult your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.

Conclusion: A Culture of Safety

While 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid holds promise in the advancement of drug development, its safe handling is non-negotiable. By understanding the potential hazards, diligently using appropriate personal protective equipment, adhering to established operational procedures, and being prepared for emergencies, researchers can work with this compound confidently and safely. This commitment to a culture of safety not only protects individuals but also upholds the integrity of the scientific endeavor.

References

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • World Health Organization. (2025). Safe management of pharmaceutical waste from health care facilities: global best practices. [Link]

  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. [Link]

  • Petrova, P. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7046. [Link]

  • Chemie, V. et al. (2015, June 2). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. [Link]

  • Marsh, E. N. G., & Buer, B. C. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Protein Science, 21(4), 453-461. [Link]

  • Berger, A. A., et al. (2017). Fluorinated Amino Acids in Protein Engineering and Design. Accounts of Chemical Research, 50(8), 2093-2103. [Link]

  • World Health Organization & International Council of Nurses. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

  • Qiu, X., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2739-2751. [Link]

  • Salwiczek, M., et al. (2010). Fluorinated amino acids: compatibility with the ribosomal machinery and applications in protein design, engineering and observation. ChemBioChem, 11(11), 1504-1520. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility Chart. [Link]

  • Sir Safety System. (n.d.). Chemical protective clothing. [Link]

  • Magid. (n.d.). Chemical Protective Clothing and Suits. [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

  • Respirex International. (n.d.). Air-Fed Chemical Garments. [Link]

  • 3M. (n.d.). Respirator Selection. [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.